4-Bromo-1-methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHLDFROPPTEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668619 | |
| Record name | 4-Bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-72-0 | |
| Record name | 4-Bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-methylquinolin-2(1H)-one
Abstract: This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Bromo-1-methylquinolin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical research and development. The document details a robust two-step synthetic pathway, beginning with the construction of the 1-methylquinolin-2(1H)-one core, followed by a highly regioselective bromination at the C4 position. We delve into the mechanistic underpinnings of each reaction, providing field-proven experimental protocols and explaining the causality behind critical process choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this valuable scaffold.
Introduction: The Quinolinone Scaffold in Medicinal Chemistry
The quinolin-2(1H)-one (carbostyril) framework is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, planar structure and capacity for diverse functionalization make it an attractive scaffold for the design of therapeutic agents targeting various enzymes and receptors.
The target molecule of this guide, This compound , is a particularly valuable synthetic intermediate. The presence of the bromine atom at the C4 position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The N-methyl group enhances lipophilicity and can influence metabolic stability and binding interactions compared to its N-H counterpart.
This guide presents a logical and efficient synthetic approach, focusing on robust and scalable reactions that ensure high purity and yield.
Retrosynthetic Analysis and Strategic Approach
The most logical and widely applicable strategy for the synthesis of this compound involves a two-stage process. A retrosynthetic analysis reveals the disconnection of the C4-Br bond as the key step, leading back to the precursor 1-methylquinolin-2(1H)-one.
This approach offers significant advantages:
-
Convergent Synthesis: The core quinolinone structure is prepared first, allowing for the synthesis of a common intermediate that can be diversified with various electrophiles, not just bromine.
-
Control of Regioselectivity: By performing the bromination on the pre-formed quinolinone ring, conditions can be optimized to specifically target the desired C4 position, avoiding the formation of unwanted isomers.
The overall synthetic workflow is visualized below.
Caption: Overall Synthetic Workflow.
Part 1: Synthesis of the 1-Methylquinolin-2(1H)-one Core
The synthesis of the quinolin-2-one core can be achieved through several established methods, including the Knorr[2][3] and Conrad-Limpach syntheses.[4] For the N-methylated target, an effective approach is the acid-catalyzed intramolecular cyclization of an N-methylated cinnamamide precursor. This Friedel-Crafts-type reaction is typically high-yielding and proceeds under well-controlled conditions.[5][6]
Causality of Experimental Design
The chosen method involves two steps: first, the acylation of N-methylaniline with cinnamoyl chloride to form N-methyl-N-phenylcinnamamide, followed by its cyclization.
-
Acylation: This is a standard nucleophilic acyl substitution. N-methylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. A base like triethylamine is used to scavenge the HCl byproduct.[7]
-
Cyclization: The key step is the intramolecular electrophilic aromatic substitution. A strong protic acid or Lewis acid (e.g., Polyphosphoric Acid (PPA) or Triflic Acid) is used to activate the α,β-unsaturated amide system.[5][8] Protonation of the carbonyl oxygen makes the β-carbon sufficiently electrophilic to be attacked by the electron-rich phenyl ring of the aniline moiety. Subsequent dehydration and tautomerization yield the stable quinolin-2-one ring system.
Detailed Experimental Protocol: Synthesis of 1-Methylquinolin-2(1H)-one
Step A: Synthesis of (E)-N-methyl-N-phenyl-3-phenylpropenamide
-
To a stirred solution of N-methylaniline (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of cinnamoyl chloride (1.05 equiv.) in THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound as a white solid.
Step B: Polyphosphoric Acid (PPA) Mediated Cyclization
-
Prepare Polyphosphoric Acid (PPA) by carefully adding phosphorus pentoxide (P₂O₅) to orthophosphoric acid (H₃PO₄) with stirring.
-
Add (E)-N-methyl-N-phenyl-3-phenylpropenamide (1.0 equiv.) to PPA (10x weight) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the mixture to 80-90 °C and stir vigorously for 15-30 minutes. The mixture will become a homogenous, viscous solution.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 1-methylquinolin-2(1H)-one. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Part 2: Regioselective C4-Bromination
The bromination of the 1-methylquinolin-2(1H)-one core is the critical step for achieving the target molecule. The electronic nature of the quinolinone ring dictates the site of electrophilic attack. The pyridinone ring contains an enamine-like C3-C4 double bond, which is significantly more activated towards electrophiles than the benzenoid ring.
The Challenge of Regioselectivity and Mechanistic Rationale
-
Expertise & Causality: While the pyridinone ring is activated, attack could potentially occur at C3 or on the benzene ring (positions 5 and 8 are generally favored in quinolines under acidic conditions).[9] However, the C4 position is vinylogous to the nitrogen atom, making it highly electron-rich and sterically accessible. The use of N-Bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid is the method of choice.[10][11][12] NBS provides a low, steady concentration of electrophilic bromine (Br⁺), which favors kinetic control and selective attack at the most nucleophilic site.
The mechanism proceeds via electrophilic substitution. The C4 carbon of the quinolinone attacks the electrophilic bromine of NBS. This forms a resonance-stabilized cationic intermediate (a sigma complex). The succinimide anion then acts as a base to abstract the proton from the C4 position, restoring aromaticity and yielding the final 4-bromo product.
Caption: Mechanism of C4-Bromination. (Note: Image SRCs are placeholders).
Detailed Experimental Protocol: C4-Bromination
-
Dissolve 1-methylquinolin-2(1H)-one (1.0 equiv.) in glacial acetic acid or chloroform in a flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC (Eluent: 3:1 Hexane/Ethyl Acetate) or LC-MS until the starting material is fully consumed.
-
Once complete, pour the reaction mixture into cold water.
-
If using acetic acid, neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting white or off-white precipitate by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol to remove any residual succinimide.
-
Dry the product under vacuum to yield this compound. The product is typically of high purity (>95%).
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the described synthesis.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Core Synthesis | N-Methylaniline, Cinnamoyl Chloride, PPA | THF, then neat | 0 → 90 | 4 + 0.5 | 80-90 |
| Bromination | 1-Methylquinolin-2(1H)-one, NBS | Acetic Acid | 25 | 2-4 | 90-95 |
Conclusion and Future Directions
This guide outlines a reliable and efficient two-part synthesis for this compound. The methodology is grounded in well-established organic chemistry principles, ensuring reproducibility and scalability. The causality behind the choice of reagents and conditions for achieving high regioselectivity in the critical bromination step has been thoroughly explained.
The final product is a highly valuable building block. Its bromine atom is primed for a multitude of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel quinolinone derivatives for screening in drug discovery programs. This synthetic route provides a solid foundation for researchers and scientists to access this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 4-Bromo-1-methylquinolin-2(1H)-one: Synthesis, Characterization, and Synthetic Utility
This guide provides a comprehensive technical overview of 4-Bromo-1-methylquinolin-2(1H)-one, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, detailed spectroscopic characterization, and its significant role as a versatile building block in modern organic synthesis, particularly in the construction of complex pharmaceutical agents. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical application.
Introduction: The Strategic Importance of the Quinolinone Scaffold
The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the C4-position, combined with an N-methyl group, renders this compound an exceptionally valuable intermediate. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.[1][2] This strategic functionalization allows for the systematic modification of the quinolinone core to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 941-72-0 | [1][3] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1][3] |
| MDL Number | MFCD11858574 | [1] |
| Appearance | Expected to be a white to off-white solid | N/A |
| Storage | Store at room temperature, sealed in dry conditions | [1][3] |
Synthesis of the Core Scaffold
While multiple routes to substituted quinolinones exist, a robust and logical pathway to this compound involves the direct bromination of the readily available precursor, 1-methylquinolin-2(1H)-one. This approach is favored for its atom economy and straightforward execution.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is based on established methods for the bromination of activated aromatic systems.[4] The quinolinone ring is activated towards electrophilic substitution, and the C4-position is a likely site for halogenation.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1-methylquinolin-2(1H)-one (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: While stirring, add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature. Causality Note: NBS is chosen as a safer and more selective source of electrophilic bromine compared to liquid bromine.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water to remove acetic acid and succinimide.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While a publicly available, peer-reviewed spectrum for this specific molecule is elusive, the expected spectroscopic data can be reliably predicted based on the analysis of closely related analogues.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the N-methyl group.
| Expected δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0-8.2 | d | 1H | H-5 | Located peri to the carbonyl group, resulting in significant deshielding. |
| ~ 7.6-7.8 | t | 1H | H-7 | Typical aromatic triplet, deshielded by the ring system. |
| ~ 7.4-7.6 | d | 1H | H-8 | Aromatic doublet coupled to H-7. |
| ~ 7.2-7.4 | t | 1H | H-6 | Typical aromatic triplet, least affected by deshielding groups. |
| ~ 6.5-6.7 | s | 1H | H-3 | Vinylic proton adjacent to the carbonyl, appears as a singlet. |
| ~ 3.7 | s | 3H | N-CH₃ | Singlet for the N-methyl protons, deshielded by the nitrogen and aromatic system. |
¹³C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom.
| Expected δ (ppm) | Assignment | Rationale |
| ~ 160-162 | C-2 (C=O) | Carbonyl carbon, significantly deshielded. |
| ~ 140-142 | C-8a | Quaternary carbon at the ring junction. |
| ~ 138-140 | C-4a | Quaternary carbon at the ring junction. |
| ~ 130-133 | C-7 | Aromatic CH carbon. |
| ~ 128-130 | C-5 | Aromatic CH carbon. |
| ~ 122-124 | C-6 | Aromatic CH carbon. |
| ~ 115-117 | C-8 | Aromatic CH carbon. |
| ~ 115-118 | C-3 | Vinylic CH carbon. |
| ~ 100-105 | C-4 | Carbon bearing the bromine atom; shielded by the halogen but appears in a unique region. |
| ~ 30-35 | N-CH₃ | N-methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 1650-1670 | C=O stretch (strong) | Amide carbonyl |
| ~ 1590-1610 | C=C stretch (aromatic) | Quinolinone ring |
| ~ 1350-1380 | C-N stretch | N-methyl group |
| ~ 550-650 | C-Br stretch | Bromo-substituent |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a characteristic pattern due to the presence of bromine.
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 237.
-
Isotope Peak (M+2): An equally intense peak at m/z = 239.
-
Rationale: This iconic 1:1 ratio for the M⁺ and M+2 peaks is the hallmark of a monobrominated compound, reflecting the natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br.[8]
Key Reactions and Synthetic Utility
The C4-bromo substituent is the key to the synthetic versatility of this compound, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-quinolinone with various aryl or vinyl boronic acids or esters.[9] This reaction is fundamental for elaborating the core scaffold to build molecular complexity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This is a general, field-proven protocol adaptable for this substrate.[9]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%). Causality Note: The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Execution: Heat the mixture to reflux (e.g., 90-100 °C) for 12-24 hours, monitoring by TLC.
-
Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 4-aryl-1-methylquinolin-2(1H)-one product.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the bromo-quinolinone with a wide range of primary or secondary amines.[10][11] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol uses modern, highly active catalyst systems.[2]
-
Setup: In an oven-dried vial or flask under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq.) followed by a dry, degassed solvent such as toluene or dioxane.
-
Execution: Seal the vessel and heat the mixture to 100-120 °C for 4-24 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up & Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 4-amino-1-methylquinolin-2(1H)-one derivative.
Safety and Handling
As with any halogenated organic compound, proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: While specific toxicity data is limited, related bromo-aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic and handle accordingly.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a strategically designed synthetic intermediate of significant value to medicinal and synthetic chemists. Its well-defined structure and the predictable reactivity of the C4-bromo substituent provide a reliable platform for developing diverse libraries of novel quinolinone derivatives. The robust and versatile nature of its downstream chemistry, particularly palladium-catalyzed cross-coupling reactions, ensures its continued importance in the discovery and development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research setting.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 941-72-0|this compound|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-BROMOQUINOLIN-2(1H)-ONE(938-39-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-1-methylquinolin-2(1H)-one
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-1-methylquinolin-2(1H)-one. As a key heterocyclic scaffold, quinolinone derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2] Accurate structural elucidation via NMR is paramount for synthetic confirmation and for understanding structure-activity relationships. This document details the theoretical assignment of ¹H and ¹³C NMR spectra, supported by data from analogous structures, and provides a field-proven experimental protocol for data acquisition.
Molecular Structure and Atom Numbering
The unambiguous assignment of NMR signals requires a standardized numbering system for the atoms in the molecule. The IUPAC numbering for the this compound core is presented below. This structure serves as the reference for all subsequent spectral assignments.
Caption: IUPAC numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Approx. J (Hz) | Integration | Assignment |
| ~ 8.15 | dd | J = 8.0, 1.5 | 1H | H5 |
| ~ 7.70 | ddd | J = 8.5, 7.0, 1.5 | 1H | H7 |
| ~ 7.45 | d | J = 8.5 | 1H | H8 |
| ~ 7.35 | ddd | J = 8.0, 7.0, 1.0 | 1H | H6 |
| ~ 6.60 | s | - | 1H | H3 |
| ~ 3.75 | s | - | 3H | N-CH₃ |
Interpretation and Rationale:
-
N-CH₃ (δ ~3.75): The methyl group attached to the nitrogen atom is expected to appear as a sharp singlet due to the absence of adjacent protons. Its chemical shift is downfield from typical alkyl protons, influenced by the electronegative nitrogen atom.
-
Aromatic Protons (δ 7.35 - 8.15): The four protons on the carbocyclic ring (H5, H6, H7, H8) resonate in the aromatic region. Their specific shifts and coupling patterns are dictated by their position relative to the electron-withdrawing carbonyl group and the fused heterocyclic ring.
-
H5 (δ ~8.15): This proton is peri to the carbonyl group, placing it in a highly deshielded environment. This proximity effect typically shifts its resonance significantly downfield. It is expected to appear as a doublet of doublets (dd) due to ortho coupling with H6 (~8.0 Hz) and meta coupling with H7 (~1.5 Hz).
-
H7 (δ ~7.70): This proton will likely be a triplet of doublets (or ddd) due to ortho coupling with H6 and H8, and meta coupling to H5.
-
H6 (δ ~7.35): Similar to H7, this proton will experience ortho coupling to H5 and H7, resulting in a complex multiplet, likely a triplet of doublets.
-
H8 (δ ~7.45): This proton is ortho to the ring-junction nitrogen and is expected to be a doublet of doublets due to ortho coupling with H7 and meta coupling with H6.
-
-
Vinyl Proton H3 (δ ~6.60): The proton at the C3 position is a vinyl proton and is expected to appear as a singlet. The presence of the bromine atom at C4 prevents any vicinal coupling. Its chemical shift is influenced by the adjacent carbonyl group and the bromine atom.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 161.0 | C2 (C=O) | Carbonyl carbon, significantly deshielded by the double-bonded oxygen. |
| ~ 141.5 | C8a | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| ~ 139.0 | C4a | Quaternary carbon at the ring junction. |
| ~ 133.0 | C7 | Aromatic CH carbon. |
| ~ 129.5 | C5 | Aromatic CH carbon, influenced by the nearby carbonyl group. |
| ~ 123.0 | C6 | Aromatic CH carbon. |
| ~ 122.5 | C3 | Vinyl CH carbon, shifted downfield by the adjacent carbonyl. |
| ~ 115.0 | C8 | Aromatic CH carbon, shielded by the nitrogen's donating effect. |
| ~ 114.5 | C4 | Quaternary carbon bonded to bromine; its shift is heavily influenced by the halogen. |
| ~ 30.0 | N-CH₃ | Methyl carbon, relatively shielded and appearing upfield. |
Interpretation and Rationale:
-
C2 (C=O, δ ~161.0): The carbonyl carbon (C2) is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, causing it to resonate far downfield.
-
Aromatic and Vinyl Carbons (δ ~114.5 - 141.5): The eight sp² hybridized carbons of the quinolinone ring system resonate in this region.
-
Quaternary Carbons: C4, C4a, and C8a do not bear any protons. C4 is directly attached to the electronegative bromine atom. C4a and C8a are bridgehead carbons whose shifts are determined by their position in the fused ring system.
-
Methine Carbons: The shifts of C3, C5, C6, C7, and C8 are assigned based on predictive models and data from similar structures.[3][4][5] The electron density at each carbon, and thus its chemical shift, is modulated by the cumulative effects of the N-methyl, carbonyl, and bromo substituents.
-
-
N-CH₃ (δ ~30.0): The methyl carbon attached to the nitrogen is the most shielded (upfield) carbon in the spectrum, consistent with an sp³ hybridized carbon bonded to a heteroatom.
Recommended Experimental Protocol
To ensure high-quality, reproducible NMR data, the following protocol is recommended. This self-validating system incorporates best practices for sample preparation and instrument setup.
Workflow for NMR Data Acquisition
Caption: Recommended workflow for acquiring and processing NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for this class of compounds.
-
Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
-
Instrument Setup and ¹H NMR Acquisition:
-
Insert the sample into a calibrated NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Load a standard 1D proton pulse sequence.
-
Acquire the spectrum with an appropriate number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30).
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
-
2D NMR for Unambiguous Assignment (Optional but Recommended):
-
For definitive proof of structure, 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[6]
-
COSY will confirm which protons are spin-coupled (e.g., showing correlations between H5, H6, H7, and H8).
-
HSQC will correlate each proton directly to the carbon it is attached to (e.g., H3 to C3).
-
HMBC will reveal longer-range (2-3 bond) correlations, which are critical for assigning quaternary carbons and piecing together the molecular fragments. For instance, a correlation from the N-CH₃ protons to the C2 and C8a carbons would confirm their positions.
-
References
Crystal structure analysis of 4-Bromo-1-methylquinolin-2(1H)-one
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-1-methylquinolin-2(1H)-one
Foreword: The Structural Imperative in Modern Drug Discovery
From the desk of the Senior Application Scientist.
In the landscape of modern medicinal chemistry, the quinolinone scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2][3] The compound this compound, with its molecular formula C₁₀H₈BrNO[4][5], represents a key synthetic intermediate in this class.[4] Its bromine substituent offers a versatile handle for further chemical modification, making it a valuable building block for developing novel pharmaceuticals.[4][6]
Understanding the precise three-dimensional arrangement of atoms in this molecule is not merely an academic exercise. It is fundamental to comprehending its chemical reactivity, physical properties, and, most importantly, its potential interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level architecture.[7][8][9]
This guide provides a comprehensive, field-proven walkthrough of the crystal structure analysis of this compound. We will move beyond a simple recitation of steps to explore the underlying rationale for each experimental choice, establishing a self-validating workflow from material synthesis to final structural refinement and interpretation. The insights gleaned from such an analysis are critical for researchers, scientists, and drug development professionals seeking to leverage this molecule's full potential.
Pillar I: Theoretical Foundations of Single-Crystal X-ray Diffraction
At its core, SCXRD is a technique that allows us to determine the arrangement of atoms within a crystal by analyzing how a beam of X-rays is scattered by the electrons in the crystal lattice.[8][10] The process is governed by the principle of constructive interference, mathematically described by Bragg's Law:
nλ = 2d sin(θ)
Where:
-
n is an integer.
-
λ (lambda) is the wavelength of the X-rays.[10]
-
d is the spacing between parallel planes of atoms in the crystal lattice.
-
θ (theta) is the angle of incidence of the X-ray beam.
When X-rays strike a crystal, they diffract in specific directions, creating a unique pattern of reflections (spots).[10] The geometry and intensity of this diffraction pattern contain all the information needed to reconstruct a three-dimensional model of the electron density, and thus the atomic arrangement, within the crystal's unit cell—the basic repeating unit of the lattice.[8][10]
Pillar II: A Validated Experimental & Computational Workflow
The journey from a powdered compound to a refined crystal structure is a multi-stage process that demands precision at every step. The following workflow is designed to be self-validating, where the quality of the outcome from each stage determines the feasibility of the next.
Experimental Workflow Overview
Caption: Overall workflow for crystal structure analysis.
Part A: Synthesis and High-Quality Crystal Growth
Rationale: The axiom of crystallography is "garbage in, garbage out." The entire analysis hinges on the quality of the single crystal. A well-ordered, single-domain crystal is essential for obtaining sharp, well-resolved diffraction data.[7][11]
1. Synthesis Protocol: The target compound can be prepared via established heterocyclic chemistry routes. A plausible approach involves the N-methylation of 4-bromoquinolin-2(1H)-one, which itself can be synthesized from 4-bromoaniline through reactions like the Knorr synthesis.[12][13] Purity is paramount and must be confirmed by techniques such as NMR spectroscopy and mass spectrometry before proceeding.
2. Crystal Growth Protocol (Step-by-Step):
- Step 1: Solvent Screening. Dissolve a small amount (5-10 mg) of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) at room temperature or with gentle heating to determine solubility. The ideal solvent is one in which the compound is moderately soluble.
- Step 2: Preparation of a Saturated Solution. Prepare a nearly saturated solution of this compound in the chosen solvent system. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
- Step 3: Slow Evaporation. Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks. The slow decrease in solubility encourages the formation of a small number of large, well-ordered crystals rather than a mass of small, poorly-diffracting needles.
- Step 4: Crystal Harvesting. Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a cryoloop or a fine needle.[10]
Part B: Data Acquisition via SCXRD
Rationale: The goal of data collection is to measure the positions and intensities of a comprehensive set of diffraction spots. Cooling the crystal (typically to ~100 K) is standard practice to minimize atomic thermal vibrations, leading to higher quality data.[11]
1. Crystal Mounting and Centering:
- A suitable crystal is selected under a microscope for its sharp edges and lack of visible defects.
- It is mounted on a cryoloop, which is then attached to a goniometer head on the diffractometer.[9]
- The crystal is precisely centered in the X-ray beam using the goniometer's orthogonal adjustments.[9]
2. Data Collection:
- The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated through various angles.[9]
- The instrument software automatically calculates an initial unit cell and data collection strategy to ensure complete and redundant data are measured.
| Table 1: Representative Data Collection & Refinement Parameters | |
| Crystal Data | |
| Empirical Formula | C₁₀H₈BrNO |
| Formula Weight | 238.08 g/mol |
| Crystal System | Orthorhombic (Hypothetical) |
| Space Group | P2₁2₁2₁ (Hypothetical) |
| a, b, c (Å) | 5.16, 12.13, 14.24 (Modeled after isomer[14]) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 892.0 |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 150(1) K |
| Reflections Collected | ~6100 |
| Independent Reflections | ~2000 |
| Refinement | |
| R[F² > 2σ(F²)] (R1) | ~0.030 |
| wR(F²) | ~0.060 |
| Goodness-of-fit (S) | ~1.01 |
| (Note: Parameters are hypothetical but based on typical values for a small organic molecule and data from a related isomer[14]) |
Part C: Structure Solution and Refinement
Rationale: The collected diffraction data (intensities and positions) must be computationally processed to generate the final 3D atomic model. This is a multi-step process involving solving the "phase problem" and iteratively refining the model to best fit the experimental data.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound [myskinrecipes.com]
- 5. 4-Bromo-2-methylisoquinolin-1(2H)-one | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. fiveable.me [fiveable.me]
- 11. dl.asminternational.org [dl.asminternational.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of 4-Bromo-1-methylquinolin-2(1H)-one
Introduction
4-Bromo-1-methylquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its quinolinone core is a privileged scaffold found in numerous biologically active molecules, and the presence of a bromine atom at the 4-position offers a versatile handle for further chemical modifications.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the key spectroscopic features of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | s | 3H | N-CH₃ |
| ~6.5 | s | 1H | H-3 |
| ~7.3-7.8 | m | 4H | Ar-H |
Interpretation:
-
N-Methyl Protons: A singlet peak is expected around 3.7 ppm, corresponding to the three equivalent protons of the methyl group attached to the nitrogen atom.
-
Vinyl Proton (H-3): A singlet at approximately 6.5 ppm is predicted for the proton at the 3-position. The absence of adjacent protons leads to a singlet multiplicity.
-
Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (approximately 7.3-7.8 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the fused heterocyclic ring and the bromine substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~30 | N-CH₃ |
| ~115-140 | Aromatic & Vinylic Carbons |
| ~162 | C=O (Amide) |
Interpretation:
-
N-Methyl Carbon: The carbon of the N-methyl group is expected to resonate in the upfield region, around 30 ppm.
-
Aromatic and Vinylic Carbons: The eight carbons of the quinolinone ring system will appear in the range of 115-140 ppm. The carbon bearing the bromine (C-4) will be significantly influenced by the halogen's electronic effects.
-
Carbonyl Carbon: The amide carbonyl carbon (C-2) will be observed as a downfield signal, typically around 162 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl, aromatic C-H, and C-Br bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1660 | Strong | C=O (Amide) stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~600-500 | Medium-Strong | C-Br stretch |
Interpretation:
-
Aromatic C-H Stretch: The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹.
-
Amide C=O Stretch: A strong, sharp absorption band around 1660 cm⁻¹ is a key diagnostic peak for the amide carbonyl group in the quinolinone ring.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic system.
-
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion.[3][4] Two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₁₀H₈⁷⁹BrNO]⁺ and [C₁₀H₈⁸¹BrNO]⁺. The nominal molecular weight is 238.08 g/mol .[1][5]
-
Key Fragmentation Pathways:
-
Loss of Br•: A common fragmentation for bromo-compounds is the loss of a bromine radical, which would lead to a significant fragment ion.
-
Loss of CO: The amide carbonyl group can be lost as a neutral carbon monoxide molecule.
-
Loss of CH₃•: The N-methyl group can be lost as a methyl radical.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of the quinolinone core in this compound is expected to give rise to characteristic absorptions in the UV region. For the related compound 4-hydroxy-2(1H)-quinolone, intense bands have been observed in methanol at 269 nm and 314 nm.[6]
Predicted UV-Vis Absorption Data (in Methanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |
| ~270 | High | π → π |
| ~315 | High | π → π |
Interpretation:
The observed absorption bands are attributed to π → π* electronic transitions within the conjugated aromatic system. The exact positions and intensities of these bands can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration.
-
Data Acquisition: Record the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
-
Baseline Correction: Use a cuvette containing only the solvent as a blank to obtain a baseline correction.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive overview of its expected NMR, IR, MS, and UV-Vis properties. By combining the information from these complementary techniques, researchers can confidently identify and assess the purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific findings.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-BROMOQUINOLIN-2(1H)-ONE(938-39-6) 1H NMR spectrum [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. 4-Bromo-2-methylisoquinolin-1(2H)-one | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Substituted Quinolin-2(1H)-ones: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of therapeutic agents with a wide array of applications. This in-depth technical guide provides a comprehensive overview of substituted quinolin-2(1H)-ones, covering their synthesis, biological activities, and the underlying principles that govern their therapeutic potential.
The Enduring Appeal of the Quinolin-2(1H)-one Core
Quinolin-2(1H)-one, also known as carbostyril, is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridin-2-one ring. This scaffold is not only prevalent in numerous natural products but has also served as a versatile template for the design and synthesis of novel drug candidates. The amenability of the quinolinone ring to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a prime target for drug discovery.
Derivatives of quinolin-2(1H)-one have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide will delve into the key aspects of this important class of compounds, offering insights for researchers engaged in their synthesis and evaluation.
Strategic Synthesis of Substituted Quinolin-2(1H)-ones
The construction of the quinolin-2(1H)-one ring system can be achieved through several classical and modern synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Conrad-Limpach-Knorr Synthesis: A Versatile Approach
One of the most widely employed methods for the synthesis of 4-hydroxy-substituted quinolin-2(1H)-ones is the Conrad-Limpach-Knorr synthesis. This reaction involves the condensation of anilines with β-ketoesters. The reaction conditions, particularly the temperature, play a crucial role in determining the final product.
Under kinetic control (lower temperatures), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization yields the corresponding 4-quinolinone. Conversely, under thermodynamic control (higher temperatures, typically around 250°C), the reaction proceeds through a different pathway to afford the 2-quinolone isomer.[1][2]
Conceptual Workflow of the Conrad-Limpach Synthesis:
Caption: General workflow for the Conrad-Limpach synthesis.
A key advantage of this method is the ability to introduce substituents on the benzene ring by starting with appropriately substituted anilines.
The Knorr Quinoline Synthesis: Accessing 2-Hydroxyquinolines
The Knorr quinoline synthesis provides a direct route to 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones) through the acid-catalyzed cyclization of β-ketoanilides.[3] Strong acids, such as sulfuric acid or polyphosphoric acid, are typically employed to facilitate this intramolecular condensation.
The reaction mechanism involves the protonation of the carbonyl groups, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the quinolin-2(1H)-one ring system.
The Camps Cyclization: An Intramolecular Condensation
The Camps cyclization is another valuable method for the synthesis of substituted quinolin-2(1H)-ones. This reaction involves the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones.[4] Depending on the reaction conditions and the structure of the starting material, the Camps cyclization can yield either quinolin-2(1H)-ones or their isomeric quinolin-4-ones.
Biological Activities and Therapeutic Potential
The diverse biological activities of substituted quinolin-2(1H)-ones underscore their importance in medicinal chemistry. The following sections highlight their potential in key therapeutic areas.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted quinolin-2(1H)-ones have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and progression.
Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinolin-2(1H)-one derivatives have been designed as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[5] Quinolinone-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[5]
Caption: Inhibition of the EGFR signaling pathway by quinolin-2(1H)-one derivatives.
Modulation of Inflammatory Pathways: Chronic inflammation is a well-established driver of cancer. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[6] Some quinolin-2(1H)-one derivatives have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and anticancer effects.
Antimicrobial Activity: A Scaffold for New Antibiotics
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Substituted quinolin-2(1H)-ones have demonstrated promising activity against a range of bacterial and fungal pathogens, making them attractive scaffolds for the development of new antimicrobial agents.
The antimicrobial mechanism of action of quinolinone derivatives can vary. Some compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. Others may disrupt the bacterial cell membrane or interfere with other vital cellular processes.
Structure-Activity Relationship (SAR) Insights:
The biological activity of substituted quinolin-2(1H)-ones is highly dependent on the nature and position of the substituents on the heterocyclic ring.
| Position of Substitution | Effect on Biological Activity |
| C3 and C4 | Substitutions at these positions have been shown to be critical for antibacterial activity. |
| Benzene Ring | The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) can significantly modulate the anticancer and antimicrobial potency. |
| N1 | Substitution on the nitrogen atom can influence the compound's solubility, metabolic stability, and overall pharmacological profile. |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized substituted quinolin-2(1H)-ones, robust and standardized biological assays are essential. The following are detailed protocols for evaluating their cytotoxic and antimicrobial activities.
Protocol 1: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][7] It is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted quinolin-2(1H)-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the quinolin-2(1H)-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for a further 24-72 hours.[3][8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8] Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard technique for determining the MIC of novel compounds.[11][12]
Materials and Reagents:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[11]
-
Substituted quinolin-2(1H)-one derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)[10]
-
Incubator
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the quinolin-2(1H)-one derivatives in the appropriate broth medium in the wells of a 96-well plate.[11]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[11] Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or longer for fungi.[11]
-
Reading of Results: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[11][12]
Conclusion and Future Directions
Substituted quinolin-2(1H)-ones represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their amenability to synthetic modification, coupled with their diverse biological activities, continues to make them a focal point of research in drug discovery and development. The synthetic strategies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers seeking to explore the therapeutic potential of this remarkable scaffold.
Future research in this area will likely focus on the development of more selective and potent quinolin-2(1H)-one derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, a deeper understanding of their mechanisms of action and the identification of novel biological targets will be crucial for translating the promise of these compounds into effective clinical therapies.
References
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. atcc.org [atcc.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Regioselective Bromination of 1-Methylquinolin-2(1H)-one
Introduction: The Strategic Importance of Brominated Quinolones
The 1-methylquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom onto this scaffold serves as a crucial synthetic handle, enabling further molecular diversification through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] These subsequent modifications are pivotal in the development of novel therapeutics, including kinase inhibitors for oncology and agents targeting neurological disorders.
However, the quinolinone ring system presents multiple potential sites for electrophilic attack, making the regioselective installation of a bromine atom a significant chemical challenge. The outcome of the bromination is delicately controlled by a nuanced interplay of electronic effects, steric hindrance, and, most critically, the choice of reaction conditions and reagents.
This technical guide provides an in-depth exploration of the factors governing the regioselective bromination of 1-methylquinolin-2(1H)-one. Moving beyond a simple recitation of procedures, we will dissect the underlying chemical principles that dictate positional selectivity. We will offer field-tested, step-by-step protocols for the targeted synthesis of key isomers—3-bromo- and 6-bromo-1-methylquinolin-2(1H)-one—equipping researchers and drug development professionals with the practical knowledge to control and optimize this critical transformation.
I. Theoretical Framework: Decoding Reactivity and Regioselectivity
The regiochemical outcome of the bromination of 1-methylquinolin-2(1H)-one is governed by the principles of electrophilic aromatic substitution (SEAr).[2][3][4] The distribution of electron density in the heterocyclic and benzenoid rings dictates the most probable sites of attack by an electrophile, such as Br+.
The 1-methylquinolin-2(1H)-one system contains two key directing groups whose effects are superimposed:
-
The N-Methyl Amide Moiety: The nitrogen atom, by donating its lone-pair electrons into the ring system, acts as a powerful activating group. This activation is most strongly felt at the positions ortho (C8) and para (C6) to the nitrogen on the benzenoid ring. Furthermore, the nitrogen's lone pair participates in an enamine-like resonance within the pyridinone ring, significantly increasing the nucleophilicity of the C3 position.
-
The C2-Carbonyl Group: The carbonyl group is an electron-withdrawing group, which deactivates the pyridinone ring towards electrophilic attack, particularly at the C3 position.
The net effect is a competition between two activated regions: the highly nucleophilic C3 position within the pyridinone ring and the activated C6 and C8 positions on the carbocyclic ring.
Caption: Logical flow of factors influencing bromination sites.
This electronic dichotomy is the key to controlling the reaction. Milder, kinetically controlled conditions tend to favor bromination at the most nucleophilic C3 position. In contrast, thermodynamically controlled conditions or synthetic strategies that circumvent direct bromination are required to achieve substitution on the benzenoid ring.
II. Synthetic Strategy and Protocols: A Tale of Two Isomers
The choice of brominating agent, solvent, and overall synthetic strategy determines which position on the quinolinone core will be functionalized.
A. Synthesis of 3-Bromo-1-methylquinolin-2(1H)-one: Targeting the Pyridinone Ring
Electrophilic attack at the C3 position is typically the kinetically favored pathway due to the high electron density at this carbon. The use of a mild, selective brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent allows for a controlled reaction that overwhelmingly favors the 3-bromo isomer.[5][6] NBS serves as a source of electrophilic bromine (Br+), and its reaction with activated aromatic systems is a well-established method.[2][7][8]
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of electrophilic bromine, minimizing over-reaction and side products. |
| Solvent | Acetonitrile (MeCN) or Chloroform (CHCl₃) | Aprotic solvents that do not compete with the substrate for the electrophile. Minimizes solvolysis.[8][9] |
| Temperature | 0 °C to Room Temp. | Lower temperatures enhance selectivity for the most reactive site (C3) and prevent polybromination.[8] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Using a slight excess ensures full conversion of the starting material without promoting di-bromination. |
Protocol 1: Regioselective Synthesis of 3-Bromo-1-methylquinolin-2(1H)-one
Materials:
-
1-methylquinolin-2(1H)-one
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-methylquinolin-2(1H)-one (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield 3-bromo-1-methylquinolin-2(1H)-one as a solid.
B. Synthesis of 6-Bromo-1-methylquinolin-2(1H)-one: A Directed Approach
Achieving selective bromination at the C6 position via direct electrophilic substitution is challenging due to the competing reactivity of the C3 position. While using strong acids like H₂SO₄ can sometimes shift selectivity towards the benzenoid ring, a more robust and unambiguous strategy is to build the quinolinone ring from a pre-brominated precursor.[10] The Knorr quinoline synthesis is an ideal choice for this purpose.[11][12] This classic reaction involves the condensation of an aniline with a β-ketoester, followed by acid-catalyzed cyclization.
By starting with 4-bromoaniline, the position of the bromine atom is fixed at C6 from the outset, guaranteeing perfect regioselectivity.
Caption: Workflow for the Knorr synthesis of the 6-bromo isomer.
Protocol 2: Regioselective Synthesis of 6-Bromo-1-methyl-4-methylquinolin-2(1H)-one
(Note: This protocol yields the 4-methyl substituted analog, a common outcome of the Knorr synthesis with ethyl acetoacetate. The core principle of directing bromination to C6 remains the same.)
Step 2a: Synthesis of Ethyl 3-((4-bromophenyl)amino)but-2-enoate
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture at 110 °C for 2 hours, removing the water formed using a Dean-Stark apparatus.
-
Cool the reaction mixture and remove excess ethyl acetoacetate under vacuum to yield the crude enamine intermediate, which can be used directly in the next step.
Step 2b: Cyclization to 6-Bromo-4-methylquinolin-2(1H)-one
-
Add the crude intermediate from the previous step slowly to a stirred flask containing concentrated sulfuric acid (95-98%) at 0 °C. Use approximately 5-10 mL of acid per gram of intermediate.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C for 30-60 minutes.[11]
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. This affords 6-bromo-4-methylquinolin-2(1H)-one.
Step 2c: N-Methylation
-
Suspend the 6-bromo-4-methylquinolin-2(1H)-one (1.0 eq) in a suitable solvent like DMF or acetone.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add methyl iodide (MeI, 1.2 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the final product, 6-bromo-1,4-dimethylquinolin-2(1H)-one.
III. Troubleshooting and Field Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Mixture of 3- and 6-bromo isomers in direct bromination | Reaction temperature too high; overly reactive brominating agent; protic/polar solvent. | Switch to NBS as the brominating agent. Use an aprotic solvent like CHCl₃ or MeCN. Maintain low temperatures (0 °C).[8][10] |
| Formation of di- or poly-brominated products | Excess brominating agent; prolonged reaction time; high temperature. | Carefully control the stoichiometry (use ≤1.1 eq of NBS). Monitor the reaction closely by TLC and quench upon completion.[13] |
| Incomplete reaction (Protocol 1) | Inactive NBS; insufficient reaction time. | Use freshly recrystallized NBS. Increase reaction time or allow the reaction to proceed at room temperature after initial cooling. |
| Low yield in Knorr cyclization (Protocol 2) | Incomplete cyclization; side reactions due to high temperature. | Ensure sufficient heating time and temperature for cyclization, but avoid excessive heating which can cause charring. Ensure the intermediate is added slowly to the acid.[11] |
IV. Conclusion
The regioselective bromination of 1-methylquinolin-2(1H)-one is a controllable process dictated by a fundamental understanding of electrophilic aromatic substitution principles. The synthesis of the 3-bromo isomer is readily achieved through a kinetically controlled direct bromination using a mild reagent like NBS under controlled temperature conditions. Conversely, the unambiguous synthesis of the 6-bromo isomer is best accomplished through a directed strategy, such as the Knorr synthesis, which installs the bromine atom on the starting aniline before the quinolinone core is constructed. By selecting the appropriate synthetic route and carefully controlling reaction parameters, researchers can selectively produce the desired brominated quinolinone, unlocking its potential as a versatile intermediate for the synthesis of complex molecules in drug discovery and materials science.
References
- 1. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. fiveable.me [fiveable.me]
- 5. tandfonline.com [tandfonline.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Bromination of Quinolinone Derivatives: Mechanisms, Regioselectivity, and Protocols
Abstract
Quinolone derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably the broad-spectrum quinolone antibiotics.[1][2][3] The functionalization of the quinolone scaffold is a critical step in drug development, with bromination serving as a key transformation to introduce a versatile synthetic handle for further molecular elaboration. This guide provides an in-depth examination of the mechanisms governing the bromination of quinolinone derivatives. It explores the core principles of electrophilic aromatic substitution as applied to this heterocyclic system, details the influence of various brominating agents and reaction conditions on regioselectivity, and offers practical, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital synthetic reaction.
Introduction: The Significance of the Quinolone Scaffold
The quinolone framework, a bicyclic structure containing a nitrogen-bearing ring fused to a benzene ring, is a privileged scaffold in pharmaceutical science.[1] Its derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, making them potent bactericidal agents.[2][3][4] The biological activity of these compounds is highly dependent on the substitution pattern around the core structure.[5]
Bromination is a fundamental tool for the synthetic chemist, creating a carbon-bromine bond that can be readily converted into other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitutions, or metallation.[6] Understanding and controlling the bromination of quinolinones is therefore paramount for accessing novel analogues with potentially enhanced efficacy, improved pharmacokinetic profiles, or reduced off-target effects.
Core Mechanism: Electrophilic Aromatic Substitution (EAS)
The primary mechanism for introducing a bromine atom onto the carbocyclic (benzene) ring of a quinolinone is Electrophilic Aromatic Substitution (EAS) .[7][8] This process can be broken down into three fundamental steps, as illustrated below.
The Electronic Landscape of the Quinolinone Ring
The reactivity and regioselectivity of EAS on the quinolinone ring are dictated by the electronic effects of its constituent parts. The quinolinone system contains both an electron-donating nitrogen atom (within an amide) and an electron-withdrawing carbonyl group.
-
Pyridinone Ring: This ring is generally electron-deficient due to the influence of the electronegative nitrogen and the carbonyl group. It is therefore deactivated towards electrophilic attack.
-
Carbocyclic (Benzene) Ring: This ring is more electron-rich compared to the pyridinone ring and is the typical site for electrophilic bromination. The fused, electron-deficient pyridinone ring acts as a deactivating group, making quinolinones less reactive than benzene itself. Electrophilic attack generally requires harsher conditions or the use of a potent brominating agent.[9]
The Three Steps of Electrophilic Bromination
-
Generation of the Electrophile (Br+): Molecular bromine (Br₂) is not electrophilic enough to attack the moderately deactivated quinolinone ring directly. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often required to polarize the Br-Br bond, creating a potent electrophilic bromine species (Br⁺).[10] Alternatively, reagents like N-Bromosuccinimide (NBS) can serve as a source of electrophilic bromine, often activated by a protic acid.[7][11][12]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the quinolinone's benzene ring act as a nucleophile, attacking the electrophilic bromine. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.[10]
-
Deprotonation and Restoration of Aromaticity: A weak base (e.g., the bromide anion formed in step 1) removes a proton from the carbon atom bearing the new bromine substituent. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final brominated quinolinone product.[10]
Reagents and Conditions: Controlling the Outcome
The choice of brominating agent, catalyst, and solvent is critical for achieving high yields and desired regioselectivity.
Common Brominating Agents
-
Molecular Bromine (Br₂): The classic brominating agent. It is highly reactive and often requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) for substrates like quinolinones.[10] Its use can sometimes lead to over-bromination or side reactions, and it poses significant handling hazards.
-
N-Bromosuccinimide (NBS): A versatile and safer alternative to liquid bromine.[13] NBS is a crystalline solid that is easier to handle. It can function as a source for electrophilic bromination, particularly in the presence of an acid catalyst, or as a radical initiator for benzylic bromination under UV light or with a radical initiator like AIBN.[7][12][13][14] For aromatic bromination, NBS is often the reagent of choice for milder, more controlled reactions.[7][15]
-
Trihaloisocyanuric Acids: Reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) are atom-economical and effective halogen sources for the C5-halogenation of 8-substituted quinolines under metal-free conditions.[16]
The Role of Catalysts and Solvents
-
Lewis Acids (e.g., FeBr₃): These catalysts are essential for activating molecular bromine by coordinating to one of the bromine atoms, increasing its electrophilicity.[10]
-
Protic Acids (e.g., Acetic Acid, Sulfuric Acid): Often used as solvents, they can also protonate the quinolinone carbonyl, increasing the deactivating effect on the ring system and influencing regioselectivity. Acetic acid is a common solvent for brominations with Br₂.[17]
-
Aprotic Solvents (e.g., CH₂Cl₂, CCl₄, CH₃CN): These are frequently used with NBS. Carbon tetrachloride (CCl₄) is a classic solvent for radical brominations, while dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are common for electrophilic substitutions.[8][12]
Data Summary: Comparison of Bromination Methods
| Method | Brominating Agent | Catalyst/Conditions | Typical Position(s) | Advantages | Disadvantages |
| Method 1 | Molecular Bromine (Br₂) | FeBr₃ or AlCl₃ (Lewis Acid) | C5, C6, C7, C8 | High reactivity, inexpensive | Hazardous, can lead to polybromination, requires strong acid catalyst |
| Method 2 | N-Bromosuccinimide (NBS) | Protic Acid (e.g., H₂SO₄) | C5, C6, C7, C8 | Safer, easier to handle, milder conditions, good for activated systems | May require activation, can be less reactive for deactivated rings |
| Method 3 | N-Bromosuccinimide (NBS) | Radical Initiator (AIBN) or UV light | Benzylic (side-chain) | Selective for C-H bonds adjacent to the aromatic ring | Does not brominate the aromatic ring directly |
| Method 4 | Tribromoisocyanuric Acid (TBCA) | Metal-free, room temp. | C5 (for 8-substituted quinolines) | High regioselectivity, atom-economical, mild conditions | Substrate scope may be limited |
Regioselectivity: Predicting the Site of Bromination
The position of bromination on the quinolinone ring is not random. It is governed by the directing effects of the existing substituents and the overall electronic nature of the heterocyclic system.
-
General Trend: For unsubstituted quinolinones, electrophilic attack typically occurs on the carbocyclic ring at the C5 and C8 positions . This is because the intermediates formed by attack at these positions are more stable.[9]
-
Influence of Substituents:
-
Activating Groups (-OH, -OR, -NH₂): These groups are strongly activating and ortho, para-directing. An activating group at C8 will strongly direct bromination to C5 and C7.[18] Similarly, a C6-substituent will direct to C5 and C7.
-
Deactivating Groups (-NO₂, -CN, -SO₃H): These groups are deactivating and meta-directing.
-
-
Kinetic vs. Thermodynamic Control: Reaction conditions can influence the product distribution. Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.
Experimental Protocols
The following protocols are adapted from peer-reviewed literature and serve as validated starting points for laboratory synthesis.
Protocol 1: NBS-Mediated Bromination/Dehydrogenation of Tetrahydroquinoline
This procedure demonstrates the dual role of NBS as both a brominating agent and an oxidant to produce bromoquinolines from a tetrahydroquinoline precursor in one pot.[6][7]
Workflow Diagram:
Step-by-Step Procedure:
-
To a solution of the substituted tetrahydroquinoline (0.2 mmol) in chloroform (2.0 mL), add N-Bromosuccinimide (1.0 mmol, 5.0 equiv.) in batches at room temperature.[7]
-
Stir the reaction mixture vigorously at room temperature for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired bromoquinoline.[7]
Causality: Using a 5-fold excess of NBS ensures both the multiple bromination steps and the subsequent oxidative dehydrogenation to the aromatic quinoline occur completely. The reaction is rapid at room temperature, highlighting the efficiency of this method.[6][7]
Protocol 2: Electrophilic Bromination of an Activated Quinolone with NBS
This protocol is suitable for the bromination of an electron-rich quinolinone derivative.[8]
Step-by-Step Procedure:
-
Dissolve the quinolinone substrate (1.0 mmol) in a suitable solvent such as acetonitrile (2 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C to room temperature) in an ice bath if necessary.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 mmol) in one portion.
-
Stir the resulting mixture and allow it to react for the specified time (e.g., 2-8 hours), monitoring by TLC.
-
Once the reaction is complete, quench with water (10 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash chromatography or recrystallization as needed.
Self-Validation: The protocol's integrity is maintained by careful monitoring via TLC to prevent the formation of di-brominated or other side products. The 1:1 stoichiometry is crucial for selective mono-bromination. Quenching with water hydrolyzes any remaining NBS.
Conclusion
The bromination of quinolinone derivatives is a nuanced yet powerful transformation in synthetic organic chemistry. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with rational selection of reagents and conditions, allows for precise control over the reaction's outcome. N-Bromosuccinimide has emerged as a reagent of choice, offering a balance of reactivity and safety. By leveraging the principles of regioselectivity and employing validated protocols, researchers can effectively utilize bromination as a strategic step in the design and synthesis of novel quinolone-based molecules for drug discovery and development.
References
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Starting materials for 4-Bromo-1-methylquinolin-2(1H)-one synthesis
An In-Depth Technical Guide to the Starting Materials for 4-Bromo-1-methylquinolin-2(1H)-one Synthesis
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a versatile scaffold and a key intermediate for the synthesis of more complex molecules, including potential antibacterial, antifungal, and anticancer agents. The bromine atom at the 4-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a detailed examination of the primary synthetic strategies and corresponding starting materials for the preparation of this valuable building block, tailored for researchers and scientists in organic synthesis and drug development.
Two principal retrosynthetic pathways dominate the synthesis of this compound: (A) the initial construction of the quinolinone core followed by halogenation, and (B) the cyclization of an acyclic, pre-brominated precursor. Each strategy offers distinct advantages and relies on different sets of readily accessible starting materials.
Strategy 1: Post-Cyclization Halogenation via a 4-Hydroxyquinolinone Intermediate
This strategy involves the synthesis of the 4-hydroxy-1-methylquinolin-2(1H)-one scaffold, followed by the conversion of the C4-hydroxyl group into a bromine atom. This approach is highly reliable due to the well-established methods for forming the quinolinone ring and the predictable reactivity of the 4-hydroxy position.
Part A: Synthesis of the 4-Hydroxy-1-methylquinolin-2(1H)-one Core
The foundational step in this pathway is the creation of the core heterocyclic structure. A robust method begins with N-methylated isatoic anhydride, which is reacted with the enolate of an acetate derivative. This approach builds the pyridine portion of the quinolinone system onto a pre-formed, N-alkylated benzene ring precursor.
Core Starting Materials:
-
Isatoic Anhydride: The fundamental building block for the benzene portion of the quinolinone.
-
Methylating Agent: A reagent such as methyl iodide (CH₃I) is used to alkylate the nitrogen of isatoic anhydride.
-
Acetate Source: A compound like ethyl acetate or methyl acetate, which serves as the source for carbons 2 and 3 of the quinolinone ring.
-
Strong Base: A non-nucleophilic base, such as sodium hydride (NaH), is required to generate the acetate enolate.
The causality behind this experimental design lies in the electrophilic nature of the carbonyl group in N-methyl isatoic anhydride and the nucleophilic character of the acetate enolate. The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular condensation to yield the stable 4-hydroxy-quinolinone ring system.
Part B: Halogenation of the 4-Hydroxy Group
With the 4-hydroxyquinolinone intermediate in hand, the next step is a targeted substitution reaction. The hydroxyl group at the C4 position behaves like a vinylogous carboxylic acid, making it amenable to substitution with a halogen using phosphorus oxyhalides.
Core Starting Materials:
-
4-Hydroxy-1-methylquinolin-2(1H)-one: The substrate synthesized in Part A.
-
Brominating Agent: Phosphoryl bromide (POBr₃) is a highly effective reagent for this transformation.[1] It activates the hydroxyl group, converting it into a good leaving group, which is subsequently displaced by a bromide ion.
This reaction is typically performed at elevated temperatures, often in a high-boiling solvent or using the reagent itself as the solvent.[1] The choice of POBr₃ is critical; its reactivity is well-suited for converting heterocyclic hydroxyl groups to bromides, a transformation that can be challenging with other brominating agents.[2]
Strategy 2: Knorr-Type Cyclization of an α-Bromo-β-ketoanilide Precursor
This alternative strategy introduces the bromine atom onto the acyclic precursor before the ring-closing step. This convergent approach builds the final molecule in a single, powerful cyclization reaction, often driven by a strong acid. The classic Knorr quinoline synthesis, which converts β-ketoanilides into 2-hydroxyquinolines (or their 2-quinolone tautomers), provides the logical foundation for this pathway.[3][4]
Part A & B: Synthesis and Bromination of the N-Methylacetoacetanilide Precursor
The synthesis begins by preparing the key β-ketoanilide intermediate, followed by its selective bromination at the α-position (the active methylene group).
Core Starting Materials:
-
N-Methylaniline: Provides the aromatic ring and the N-methyl group.
-
Acetoacetylating Agent: Diketene or ethyl acetoacetate is used to append the β-keto group to the aniline nitrogen, forming N-methylacetoacetanilide.
-
Brominating Agent: N-Bromosuccinimide (NBS) or molecular bromine (Br₂) can be used for the selective bromination of the active methylene group situated between the two carbonyls.
The reaction of N-methylaniline with diketene is a highly efficient way to form the β-ketoanilide. Subsequently, the methylene protons of this precursor are sufficiently acidic to be readily substituted by an electrophilic bromine source.
Part C: Acid-Catalyzed Intramolecular Cyclization
The final step is the acid-catalyzed cyclization of the α-bromo-N-methylacetoacetanilide. This reaction is a variant of the Knorr synthesis.[3]
Key Reagents:
-
α-Bromo-N-methylacetoacetanilide: The substrate from the previous step.
-
Strong Acid: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) is used to catalyze the intramolecular electrophilic aromatic substitution.[3]
The strong acid protonates a carbonyl group, activating the molecule for cyclization. The electron-rich aromatic ring then attacks the β-carbonyl carbon, and subsequent dehydration leads to the formation of the quinolinone ring system with the bromine atom pre-installed at the 4-position.
Quantitative Data and Strategy Comparison
| Parameter | Strategy 1: Post-Cyclization Halogenation | Strategy 2: Knorr-Type Cyclization |
| Primary Starting Materials | Isatoic Anhydride, Methyl Iodide, Ethyl Acetate | N-Methylaniline, Diketene |
| Key Reagents | NaH, POBr₃ | NBS (or Br₂), H₂SO₄ |
| Key Intermediates | 4-Hydroxy-1-methylquinolin-2(1H)-one | α-Bromo-N-methylacetoacetanilide |
| Advantages | Utilizes a stable, often commercially available intermediate. The final halogenation step is typically high-yielding. | More convergent. Fewer discrete synthetic steps may be involved. |
| Considerations | Requires handling of hazardous phosphorus oxyhalides. The 4-hydroxy intermediate must be prepared first. | The α-brominated precursor may have limited stability. The acid-catalyzed cyclization can sometimes lead to side products depending on conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one (Strategy 1, Part A)
This protocol is adapted from methodologies for synthesizing N-alkylated 4-hydroxy-2-quinolones.[5]
-
Preparation of N-Methyl Isatoic Anhydride: In a suitable flask, dissolve isatoic anhydride (1.0 eq) in a polar aprotic solvent like DMF. Add potassium carbonate (1.5 eq) and stir the suspension. Add methyl iodide (1.2 eq) dropwise and heat the mixture at 60-70 °C for 4-6 hours. Monitor by TLC. After completion, pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to yield N-methyl isatoic anhydride.
-
Enolate Formation and Cyclization: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 2.5 eq) to anhydrous THF. Cool the suspension to 0 °C. Add ethyl acetate (3.0 eq) dropwise and stir for 15 minutes. Add a solution of N-methyl isatoic anhydride (1.0 eq) in anhydrous THF dropwise to the enolate suspension. Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Acidify the mixture with 2M HCl to pH ~2-3. The product will precipitate. Filter the solid, wash with cold water and then with a small amount of cold diethyl ether. Dry under vacuum to obtain 4-hydroxy-1-methylquinolin-2(1H)-one.
Protocol 2: Synthesis of this compound (Strategy 1, Part B)
This protocol is based on the general procedure for converting heterocyclic hydroxyl groups to bromides.[1]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HBr gas), place 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 eq).
-
Bromination: Add phosphoryl bromide (POBr₃, 3.0-5.0 eq) to the flask. Heat the mixture to 120-140 °C and maintain for 2-5 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The excess POBr₃ will be hydrolyzed. The crude product will precipitate.
-
Purification: Filter the solid and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
References
- 1. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 4-Bromo-1-methylquinolin-2(1H)-one in Suzuki coupling reactions
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-1-methylquinolin-2(1H)-one: Application Notes and Protocols
Introduction: Unlocking Chemical Diversity in a Privileged Scaffold
The quinolin-2(1H)-one motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ability to strategically functionalize this core scaffold is paramount in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[3][4] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of its organoboron reagents make it an indispensable tool.[4] This guide provides detailed application notes and a validated protocol for the Suzuki-Miyaura coupling of this compound. By leveraging this reaction, researchers can efficiently synthesize diverse libraries of 4-aryl-1-methylquinolin-2(1H)-ones, unlocking new avenues for chemical biology and drug development programs.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which seamlessly transitions between Pd(0) and Pd(II) oxidation states.[5][6] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[4]
-
Transmetalation: This is where the base plays its crucial role. The base activates the arylboronic acid, forming a more nucleophilic boronate species.[8][9][10] This boronate then transfers its aryl group to the Pd(II) complex, displacing the bromide and forming a di-organopalladium(II) intermediate. The exact mechanism of this transfer is complex and still a subject of research.[3]
-
Reductive Elimination: In the final step, the two organic ligands (the quinolinone and the newly transferred aryl group) couple and are expelled from the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7]
Application Notes: A Scientist's Guide to Reaction Optimization
The theoretical mechanism provides a roadmap, but successful synthesis lies in the judicious selection of reagents and conditions. For a substrate like this compound, several factors must be considered to achieve high yields and purity.
The Catalyst System: Palladium Source and Ligand Choice
The combination of the palladium precursor and its coordinating ligand is the heart of the catalyst system. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, couplings involving heteroaromatic halides often benefit from more robust systems.[11][12]
-
Expert Insight: For electron-rich heterocyclic systems like quinolinones, the oxidative addition step can be sluggish. We recommend using pre-catalysts paired with bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or ferrocene-based ligands like dppf.[6] These ligands stabilize the Pd(0) species and accelerate both the oxidative addition and the final reductive elimination step, leading to higher turnover numbers and more efficient reactions. A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and highly reliable starting point.[13]
The Base: The Key to Boron Activation
The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[9] Without it, the reaction does not proceed. The choice of base can dramatically affect reaction rate and yield.
-
Common Choices: Inorganic bases are overwhelmingly preferred.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the workhorses of Suzuki couplings. Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost. Cesium carbonate (Cs₂CO₃) is more soluble and a stronger base, often providing better results for less reactive boronic acids, albeit at a higher cost.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates or electron-deficient boronic acids.[6]
-
-
Expert Insight: For general screening with a range of arylboronic acids, potassium carbonate (K₂CO₃) is a robust and economical first choice. If yields are low, switching to the stronger potassium phosphate (K₃PO₄) is a logical next step before re-evaluating the catalyst system.
The Solvent System: Creating the Right Environment
The solvent must solubilize the organic substrates, the catalyst, and facilitate the interaction with the inorganic base. This typically necessitates a biphasic solvent system.[3]
-
Common Systems: A mixture of an organic aprotic solvent and water is standard.
-
1,4-Dioxane/Water: A highly reliable and widely used system that provides good solubility for a broad range of substrates.
-
Toluene/Water or THF/Water: Viable alternatives, though their lower boiling points may require sealed-vessel reactions to reach optimal temperatures.
-
-
Expert Insight: A 4:1 to 5:1 mixture of 1,4-dioxane and water is the gold standard for this type of reaction.[13] It is critical that the solvent mixture is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.
Comparative Data for Suzuki Coupling of Halo-Quinolones
The selection of reaction conditions is often guided by precedent. The following table summarizes illustrative conditions that have proven effective for Suzuki couplings on similar bromo-quinolinone scaffolds, providing a valuable starting point for optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₃PO₄ | THF / H₂O | 70 | 18-24 | 85-95 | [14] |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | 80-90 | 12-16 | 80-92 | [13] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 100 | 12 | 90-98 | [12] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane / H₂O | 90 | 12-24 | 75-90 | [15] |
Note: Yields are highly dependent on the specific arylboronic acid used.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Deionized Water
-
Ethyl Acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 253 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol, 3 mol%), to the flask.
-
Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl-1-methylquinolin-2(1H)-one product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough.4. Temperature is too low. | 1. Use a fresh bottle of catalyst or a different pre-catalyst.2. Ensure solvents are thoroughly degassed before use.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase the reaction temperature to 100-110 °C (use a sealed vial if necessary). |
| Protodeboronation (Arylboronic acid is replaced by -H) | 1. Presence of excess water or acidic impurities.2. Reaction time is too long. | 1. Use anhydrous solvents (if water is not required for the base) or minimize the amount of water.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling (Formation of Biaryl from boronic acid) | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique and solvent degassing.2. Screen different palladium catalysts and ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable strategy for the C4-arylation of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can access a vast chemical space of novel quinolinone derivatives. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals to successfully implement this critical transformation, accelerating the discovery of new chemical entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-methylquinolin-2(1H)-one for Advanced Drug Discovery
Abstract
The 1-methylquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The functionalization of this scaffold, particularly at the C4-position, is crucial for modulating pharmacological properties and developing new therapeutic agents. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 4-Bromo-1-methylquinolin-2(1H)-one, a key intermediate for creating diverse molecular libraries. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights to empower researchers in optimizing these critical transformations.
Introduction: The Quinolinone Scaffold and the Power of Cross-Coupling
The quinolin-2(1H)-one core is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[1][2][4] The ability to strategically introduce diverse substituents onto this framework is paramount for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6]
This guide focuses on three of the most powerful cross-coupling reactions for derivatizing this compound:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds (biaryls) or C(sp²)–C(sp³) bonds.
-
Buchwald-Hartwig Amination: For the synthesis of C(sp²)–N bonds (arylamines).
-
Sonogashira Coupling: For the creation of C(sp²)–C(sp) bonds (arylalkynes).
Understanding the underlying mechanisms of these reactions is critical for rational troubleshooting and optimization. Each reaction follows a general catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7]
Foundational Mechanistic Principles
The success of these transformations hinges on a sequence of fundamental organometallic steps: Oxidative Addition, Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.
The General Catalytic Workflow
The process begins with the activation of a palladium(II) precatalyst to the active palladium(0) species. This active catalyst then enters the catalytic cycle to couple the aryl bromide with the desired nucleophile.
Figure 1: General Experimental Workflow. A schematic overview of the key stages in a palladium-catalyzed cross-coupling reaction, from setup to final product.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron species.[8] It is widely used for synthesizing biaryl structures.
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinolinone, forming a Pd(II) complex.[9] This is often the rate-determining step.[9]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center.[8][9] This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[10][11][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
Caption: Suzuki-Miyaura Catalytic Cycle. The core mechanism showing the palladium catalyst cycling between Pd(0) and Pd(II) states.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable ligand
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv) or Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (and ligand, if used separately) under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography.
Causality of Component Selection
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve reaction rates by facilitating the oxidative addition and reductive elimination steps.[13][14]
-
Base: The base is crucial for activating the boronic acid.[10][11] K₂CO₃ is a common and effective choice. K₃PO₄ is a stronger base often used for less reactive boronic acids or to prevent side reactions like deboronation.[10]
-
Solvent: A biphasic solvent system helps to dissolve both the organic substrates and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-92% |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-85% |
| Methylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 60-75% |
Application Protocol 2: Buchwald-Hartwig Amination
This reaction is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of amines.[15] It has superseded harsher classical methods for synthesizing aryl amines.[15]
Mechanistic Rationale
The mechanism is similar to other cross-couplings but with distinct features:
-
Oxidative Addition: A Pd(0) complex adds to the 4-bromoquinolinone. This is often the rate-determining step for aryl bromides.[16][17]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base removes the amine proton to form a palladium-amido complex.
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst.[18]
Caption: Buchwald-Hartwig Catalytic Cycle. The pathway for C-N bond formation, highlighting the formation of a key palladium-amido intermediate.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium Precatalyst (e.g., BrettPhos Pd G4, 2-5 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Inside a nitrogen-filled glovebox, add the palladium precatalyst, base, and this compound to a vial or flask.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an appropriate solvent like dichloromethane or ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer, concentrate, and purify by column chromatography.
Causality of Component Selection
-
Precatalyst/Ligand: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are highly effective as they readily generate the active monoligated Pd(0) species required for the reaction.[19][20][21] The choice of biarylphosphine ligand (e.g., BrettPhos, RuPhos) is critical and depends on the steric and electronic properties of the amine.[18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine once coordinated to the palladium center. NaOt-Bu is the most common choice. For more sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be used.
-
Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
| Amine Coupling Partner | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Aniline | XPhos Pd G3 (2%) | NaOt-Bu | Toluene | 100 | 80-90% |
| Morpholine | BrettPhos Pd G4 (2%) | NaOt-Bu | Dioxane | 100 | 85-95% |
| n-Butylamine | RuPhos Pd G3 (3%) | Cs₂CO₃ | Toluene | 110 | 75-88% |
| Benzophenone Imine | BINAP/Pd₂(dba)₃ (5%) | NaOt-Bu | Toluene | 100 | 70-85% |
Application Protocol 3: Sonogashira Coupling
The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl halides, providing direct access to conjugated enynes and arylalkynes.[22][23]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[23]
-
Palladium Cycle: Similar to the Suzuki coupling, it starts with the oxidative addition of Pd(0) to the aryl bromide.[22]
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[23] This species is more reactive than the terminal alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center to yield the product and the Pd(0) catalyst.[22]
Caption: Sonogashira Catalytic Cycle. Illustrates the dual palladium and copper cycles that facilitate C(sp²)-C(sp) bond formation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-2.0 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-10 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Solvent: THF or DMF (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to 50-70 °C (or run at room temperature for reactive substrates) for 2-18 hours.
-
Monitor the reaction by TLC or LC-MS. A common side reaction is the Glaser homocoupling of the alkyne, which can be minimized by using copper-free conditions if problematic.
-
Upon completion, evaporate the solvent and amine base under reduced pressure.
-
Redissolve the residue in dichloromethane or ethyl acetate, wash with 2M HCl or saturated NH₄Cl solution to remove the amine salts, followed by a water wash.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.[24]
Causality of Component Selection
-
Catalysts: A combination of a palladium catalyst and a copper(I) co-catalyst is standard.[25] The copper is essential for forming the reactive copper acetylide intermediate.[23]
-
Base: An amine base like TEA or DIPA serves a dual role: it acts as the base to deprotonate the alkyne and as a solvent or co-solvent. It also scavenges the HBr formed during the reaction.
-
Copper-Free Variant: In cases where the copper co-catalyst leads to unwanted alkyne homocoupling (Glaser coupling), a copper-free Sonogashira protocol can be employed.[23] This typically requires a different palladium catalyst system and a stronger base.
| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 85-95% |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 50 | 80-90% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 90-98% |
| Propargyl Alcohol | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 70 | 65-80% |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this note provide a robust and versatile platform for the functionalization of this compound. By understanding the mechanistic principles behind the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can rationally select conditions to synthesize vast libraries of novel quinolinone derivatives. These protocols serve as a validated starting point for accelerating research and development in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 24. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sonogashira Coupling [organic-chemistry.org]
Biological activity of 4-Bromo-1-methylquinolin-2(1H)-one derivatives
An In-Depth Guide to the Biological Evaluation of 4-Bromo-1-methylquinolin-2(1H)-one Derivatives
Authored by a Senior Application Scientist
The quinoline and quinolin-2(1H)-one scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound this compound serves as a pivotal synthetic intermediate.[4] The bromine atom at the C4-position is not merely a substituent but a versatile chemical handle, enabling a diverse range of functionalization through reactions like Suzuki and Sonogashira couplings.[5] This allows for the systematic development of novel derivatives to explore structure-activity relationships (SAR).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust, field-proven protocols for assessing the primary biological activities of novel this compound derivatives: their antimicrobial efficacy and their cytotoxic potential. The causality behind experimental choices is explained to ensure that each protocol functions as a self-validating system, generating reliable and reproducible data.
Conceptual Synthetic Workflow
The strategic value of this compound lies in its capacity for diversification. The diagram below illustrates a conceptual workflow where the core scaffold is functionalized via common cross-coupling reactions to generate a library of novel derivatives for biological screening.
Caption: Conceptual workflow for diversifying the core scaffold.
Part 1: Antimicrobial Activity Assessment
The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of new antibiotics.[6] Quinoline derivatives have shown significant promise as antibacterial agents, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase.[6][7][8] The following protocols are designed to quantify the antibacterial potency of newly synthesized compounds.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the most fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that completely inhibits the visible in vitro growth of a microorganism.[9][10] This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Causality & Experimental Rationale: The broth microdilution method is preferred for its efficiency, conservation of compound, and suitability for high-throughput screening. Using a standardized bacterial inoculum (0.5 McFarland) ensures that the results are reproducible and comparable across different experiments and laboratories.[9] Mueller-Hinton Broth (MHB) is the recommended medium as it supports the growth of most common pathogens and has minimal interference with the activity of most antibiotics.[13]
Materials:
-
Test this compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates (U-bottom)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin, Daptomycin)[6]
-
Incubator (35°C ± 2°C)[12]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 morphologically similar bacterial colonies from a fresh (18-24 hour) agar plate.[14][15]
-
Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[9][14] This is typically a 1:100 dilution followed by a 1:2 dilution in the plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test derivative in sterile DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Create a working solution of the compound in CAMHB at twice the highest desired test concentration. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[12]
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).[12]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. A small mirror can aid in observing the button of growth at the bottom of the U-shaped wells.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14][16] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Caption: Workflow for MIC and MBC determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed as a follow-up to the MIC test.
Step-by-Step Methodology:
-
From each well that showed no visible growth in the MIC assay, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Data Presentation: Antimicrobial Activity
Summarize the quantitative results in a clear, structured table.
| Compound | Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Derivative 1 | S. aureus | 29213 | 2 | 4 | Bactericidal |
| Derivative 1 | E. coli | 25922 | 16 | >64 | Bacteriostatic |
| Derivative 2 | S. aureus | 29213 | 8 | 8 | Bactericidal |
| Derivative 2 | E. coli | 25922 | >64 | >64 | Resistant |
| Ciprofloxacin | S. aureus | 29213 | 0.5 | 1 | Control |
| Ciprofloxacin | E. coli | 25922 | 0.06 | 0.125 | Control |
Part 2: Cytotoxicity Assessment
Evaluating the cytotoxicity of novel compounds is a critical step in drug discovery, essential for determining their therapeutic index and potential as anticancer agents.[17][18] Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][19][20]
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][21][22] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[21][23]
Causality & Experimental Rationale: This assay is chosen for its reliability, sensitivity, and compatibility with a 96-well plate format, making it suitable for screening multiple compounds and concentrations. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[22] It is crucial to use a solubilization agent like DMSO to dissolve the formazan crystals for accurate spectrophotometric measurement.[15]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)[3]
-
Normal cell line for selectivity testing (e.g., BHK-21)[3]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570-590 nm)[15]
-
Positive control cytotoxic drug (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent-induced toxicity.
-
After 24 hours, carefully remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations.
-
Include vehicle control wells (cells treated with medium containing the same concentration of DMSO as the test wells) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis and IC₅₀ Determination:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
The half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity
Present the IC₅₀ values in a table for easy comparison of the cytotoxic potency of the derivatives.
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Derivative 1 | MCF-7 (Breast Cancer) | 7.5 |
| Derivative 1 | HeLa (Cervical Cancer) | 12.2 |
| Derivative 1 | BHK-21 (Normal) | >100 |
| Derivative 2 | MCF-7 (Breast Cancer) | 25.1 |
| Derivative 2 | HeLa (Cervical Cancer) | 30.8 |
| Derivative 2 | BHK-21 (Normal) | >100 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
Part 3: Mechanistic Insights - DNA Gyrase Inhibition
For derivatives showing potent antibacterial activity, investigating the mechanism of action is a critical next step. Many quinolone antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][8]
Protocol Overview: DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
High-Level Workflow:
-
Reaction Setup: Incubate DNA gyrase enzyme with relaxed plasmid DNA (e.g., pBR322), ATP, and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 30-60 minutes).[25][26]
-
Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a gel loading dye.[25]
-
Analysis: Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-inhibitor control.
Caption: Conceptual overview of the DNA gyrase inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. namsa.com [namsa.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. topogen.com [topogen.com]
- 26. profoldin.com [profoldin.com]
The Strategic Utility of 4-Bromo-1-methylquinolin-2(1H)-one in the Genesis of Novel Anticancer Agents
Introduction: The Quinolinone Scaffold as a Privileged Motif in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with various biological targets. The quinolin-2(1H)-one scaffold is a prominent member of this class, forming the core of numerous compounds with a wide array of therapeutic properties, including potent anticancer activity.[1][2] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its pharmacological profile, making it a fertile ground for the development of novel therapeutic agents.
This guide focuses on a particularly valuable building block: 4-Bromo-1-methylquinolin-2(1H)-one . The presence of a bromine atom at the C4-position imparts significant synthetic versatility, allowing for the introduction of diverse molecular fragments through modern cross-coupling methodologies. This application note will provide an in-depth exploration of the use of this key intermediate in the synthesis of potential anticancer agents, complete with detailed experimental protocols and a discussion of the biological activities of the resulting compounds. Our focus will be on two of the most powerful C-C and C-N bond-forming reactions in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Lynchpin of Innovation: Why this compound?
The utility of this compound as a precursor in anticancer drug discovery stems from several key features:
-
The Quinolinone Core: This bicyclic heterocycle is a known pharmacophore that can interact with various biological targets, including protein kinases and tubulin, which are critical in cancer cell proliferation and survival.[3]
-
The N-Methyl Group: The methyl group at the N1 position can enhance metabolic stability and modulate the pharmacokinetic properties of the final compounds.
-
The C4-Bromo Substituent: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the facile and efficient introduction of a wide range of aryl, heteroaryl, and amino moieties at this position, enabling extensive Structure-Activity Relationship (SAR) studies.
The following sections will provide detailed protocols for the derivatization of this versatile starting material and discuss the anticancer potential of the resulting 4-substituted-1-methylquinolin-2(1H)-one analogs.
Part 1: Synthesis of 4-Aryl-1-methylquinolin-2(1H)-ones via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable in drug discovery for its mild conditions and tolerance of a wide range of functional groups.
Causality in Experimental Design:
The choice of a palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. A common and effective catalyst system for this transformation involves a palladium(II) precatalyst, which is reduced in situ to the active palladium(0) species, and a phosphine ligand that stabilizes the palladium complex and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixed solvent system, such as toluene/ethanol or dioxane/water, is often employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of bromo-substituted quinolinones.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene and Ethanol (e.g., 3:1 v/v mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.
-
Add the degassed solvent mixture (e.g., toluene:ethanol 3:1) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-methylquinolin-2(1H)-one.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for 4-aryl-1-methylquinolin-2(1H)-ones.
Anticancer Activity of 4-Aryl-1-methylquinolin-2(1H)-one Derivatives
Derivatives of 4-phenylquinolin-2(1H)-one have demonstrated significant potential as anticancer agents. For instance, certain 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one analogs have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines.[4][5] One such derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e), exhibited potent cytotoxicity against several tumor cell lines at sub-micromolar concentrations.[4][5] This compound was found to induce apoptosis in human ovarian cancer cell lines by decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic proteins p53 and Bax.[6]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 6,7-Methylenedioxy-4-phenylquinolin-2(1H)-ones | HL-60 (Leukemia) | < 1.0 | G2/M cell cycle arrest, Apoptosis |
| H460 (Lung Cancer) | < 1.0 | G2/M cell cycle arrest, Apoptosis | |
| Ovarian Cancer Cells | Dose-dependent | Apoptosis via Bcl-2/Bax modulation |
Part 2: Synthesis of 4-Amino-1-methylquinolin-2(1H)-one Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide are typically used to deprotonate the amine and generate the active nucleophile. Anhydrous and deoxygenated conditions are critical to prevent catalyst deactivation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of bromo-substituted heterocycles.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
In a separate flask, dissolve this compound (1.0 equivalent) and the amine (1.2 equivalents) in anhydrous, degassed toluene.
-
Add the solution of the starting materials to the Schlenk tube containing the catalyst, ligand, and base.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-amino-1-methylquinolin-2(1H)-one derivative.
Visualization of the Synthetic Pathway:
Caption: Synthetic workflow for 4-amino-1-methylquinolin-2(1H)-ones.
Anticancer Activity of 4-Amino-1-methylquinolin-2(1H)-one Derivatives
The 4-aminoquinoline scaffold is a well-established pharmacophore in anticancer drug discovery.[7] Derivatives of 4-aminoquinolines have been shown to act as potent inhibitors of various protein kinases, including epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key drivers in many cancers.[8] The introduction of an amino group at the C4-position of the quinolinone ring can facilitate hydrogen bonding interactions with the hinge region of kinase domains, leading to potent inhibition.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism |
| 4-Anilinoquinoline-3-carbonitriles | HER2-positive cells | Potent inhibition | Irreversible HER2/EGFR kinase inhibitors |
| 4-Aminoquinolines | MCF-7 (Breast Cancer) | Varies | Cytotoxic effects |
| MDA-MB-468 (Breast Cancer) | Varies | Cytotoxic effects |
For example, a series of 4-(arylamino)quinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of HER2 and EGFR kinases, with some compounds showing excellent oral activity in HER2-overexpressing xenograft models.[8]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. Its strategic design, combining the privileged quinolinone scaffold with a readily functionalizable bromine atom, provides a robust platform for generating diverse libraries of compounds for biological screening. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for the derivatization of this intermediate, leading to the synthesis of 4-aryl and 4-amino substituted quinolinones with promising anticancer activities. The protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, with the ultimate goal of discovering new and more effective treatments for cancer.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Bromo-1-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Bromo-1-methylquinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[3] The compound this compound is a highly valuable synthetic intermediate. The presence of a bromine atom at the C4 position provides a reactive site for introducing diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for reactions with various nucleophiles, and discuss alternative state-of-the-art synthetic strategies.
Section 1: The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the bromine atom on the this compound ring does not proceed through classical SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbon atoms of an aromatic ring.[4][5] Instead, the reaction follows a Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination pathway.[5][6]
Causality of Reactivity: The quinolinone ring is inherently "activated" for nucleophilic attack at the C4 position. This activation arises from the potent electron-withdrawing effects of:
-
The C2-Carbonyl Group: This group strongly pulls electron density from the ring system through resonance and inductive effects.
-
The Ring Nitrogen Atom: The electronegative nitrogen atom also contributes to reducing the electron density of the carbocyclic ring.
This electron deficiency makes the C4 carbon, which bears the bromide leaving group, highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds in two key steps, as illustrated below:
-
Addition Step: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5] This step is typically the rate-determining step of the reaction.
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, yielding the final substituted product.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-methylquinolin-2(1H)-one
Welcome to the technical support guide for the synthesis of 4-Bromo-1-methylquinolin-2(1H)-one. This document is designed for researchers and drug development professionals to troubleshoot common side product formation and optimize their synthetic protocols. This guide provides in-depth, experience-based answers to frequently encountered issues, ensuring you can achieve high purity and yield for this critical intermediate.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via electrophilic bromination of the 1-methylquinolin-2(1H)-one precursor. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and reduce overall yield. The quinolinone ring system has multiple sites susceptible to electrophilic attack, and controlling the regioselectivity is paramount. This guide will address the causality behind the formation of these impurities and provide robust, validated methods for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction produced a mixture containing a significant amount of a dibrominated product. How can I improve the selectivity for the 4-bromo position?
A1: The formation of dibrominated species is a classic case of over-reaction and is one of the most common issues in this synthesis.
Causality: The initial product, this compound, is still an activated aromatic system and can undergo a second electrophilic substitution if the reaction conditions are too harsh or if an excess of the brominating agent is present. The most likely positions for the second bromination are C6 or C8 on the benzenoid ring.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Use no more than 1.0 to 1.05 equivalents relative to the 1-methylquinolin-2(1H)-one starting material.
-
Controlled Reagent Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution, to the reaction mixture. This prevents localized high concentrations of the electrophile.
-
Temperature Management: Perform the reaction at a lower temperature. For many electrophilic aromatic substitutions, starting at 0 °C and allowing the reaction to slowly warm to room temperature can significantly improve selectivity.[1] High temperatures increase the reaction rate indiscriminately, favoring over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it provides a low, steady concentration of Br⁺, which can lead to cleaner reactions with higher selectivity for monobromination.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately to prevent further bromination of the product.
Q2: My NMR spectrum shows unreacted starting material, 1-methylquinolin-2(1H)-one, even after a long reaction time. What could be the cause?
A2: Incomplete conversion is typically due to insufficient activation of the electrophile or issues with reagent purity/activity.
Causality: Electrophilic bromination requires a sufficiently reactive electrophile to attack the quinolinone ring.[2][3] If the brominating agent is old, has decomposed, or if the catalyst (if used) is inactive, the reaction will stall.
Troubleshooting Steps:
-
Reagent Quality: Ensure your brominating agent is pure and active. NBS, for example, should be recrystallized if it has a yellow or orange tint. Store it in a cool, dark, and dry place.
-
Solvent Choice: The choice of solvent is critical. Acetic acid or chloroform are commonly used for these types of brominations.[4] Ensure the solvent is anhydrous, as water can deactivate both the brominating agent and any Lewis acid catalyst.
-
Catalyst Use: While often not strictly necessary for this activated system, a catalytic amount of a radical initiator like benzoyl peroxide can be used with NBS.[4] If using Br₂, a Lewis acid catalyst like FeBr₃ may be required, but this can also increase the risk of over-bromination.[2]
-
Reaction Time and Temperature: While low temperatures are good for selectivity (see Q1), if the reaction is stalling, a modest increase in temperature (e.g., to 40-50 °C) might be necessary to drive it to completion. Again, monitor closely with TLC.
Q3: I've isolated my product, but the NMR indicates bromination occurred at an unexpected position, such as C3, C6, or C8. Why did this happen?
A3: Regioselectivity in quinolinone chemistry is directed by the electronic nature of the ring system. Incorrect regiochemistry points to a deviation from the expected electrophilic aromatic substitution pathway.
Causality:
-
C4-Position (Desired): The 4-position is electronically activated by the nitrogen atom and the carbonyl group, making it a prime target for electrophilic attack.
-
C3-Position: Bromination at C3 can occur, particularly under certain conditions or if the C4 position is sterically hindered.
-
C6/C8-Positions: The benzenoid ring is also activated. The C6 and C8 positions are para and ortho to the nitrogen atom, respectively, making them susceptible to electrophilic attack, though generally less so than the C4 position in this specific system.[5]
Troubleshooting Steps:
-
Confirm the Mechanism: The standard synthesis is an electrophilic aromatic substitution. If conditions accidentally favor a radical mechanism (e.g., excessive initiator, high-energy light), selectivity can change. Using NBS in a polar solvent like acetic acid generally favors the ionic, electrophilic pathway.
-
Analyze Reaction Conditions: Extremely harsh acidic conditions can alter the electronic properties of the substrate through protonation, potentially changing the most nucleophilic site. Stick to milder conditions where possible.
-
Structural Confirmation: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the structure of your product and any isomers formed.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathway to the desired 4-bromo product and the competing pathway leading to the common dibrominated side product.
Caption: Key reaction pathways in the bromination of 1-methylquinolin-2(1H)-one.
Recommended Synthetic Protocol
This protocol is optimized to maximize the yield of this compound while minimizing the formation of common side products.
Materials:
-
1-methylquinolin-2(1H)-one
-
N-Bromosuccinimide (NBS), recrystallized
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylquinolin-2(1H)-one (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50:50 Ethyl Acetate:Hexanes) until the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. A precipitate should form.
-
Work-up:
-
Collect the solid by vacuum filtration.
-
Wash the solid sequentially with cold water, a small amount of cold saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with more cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield pure this compound as a white or off-white solid.
-
Troubleshooting Summary Table
| Observed Issue | Potential Cause | Recommended Action |
| High levels of dibrominated product | Over-bromination (excess reagent, high temp) | Use 1.0-1.05 eq of NBS; add slowly at 0 °C; monitor via TLC and quench upon completion. |
| Significant unreacted starting material | Inactive brominating agent; insufficient reaction time/temp | Use fresh, recrystallized NBS; allow reaction to proceed longer or warm slightly (to ~40 °C). |
| Formation of regioisomers (e.g., 6-bromo) | Non-optimal reaction conditions altering selectivity | Ensure reaction is run under standard electrophilic conditions (polar solvent, low temp). Confirm structure with 2D NMR. |
| Dark, tarry crude product | Decomposition due to harsh conditions | Avoid excessively high temperatures and prolonged reaction times.[6][7] Ensure starting materials are pure. |
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues during the synthesis.
Caption: A step-by-step workflow for troubleshooting side product formation.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. fiveable.me [fiveable.me]
- 4. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Stability of 4-Bromo-1-methylquinolin-2(1H)-one under acidic/basic conditions
Technical Support Center: 4-Bromo-1-methylquinolin-2(1H)-one
Introduction: Understanding the Stability of Your Quinolone Intermediate
Welcome to the technical support guide for this compound (CAS 941-72-0). This molecule is a crucial intermediate in organic synthesis, particularly for developing novel pharmaceutical agents.[1] Its chemical stability under various pH conditions is a critical parameter that dictates its handling, storage, and reaction compatibility. Instability can lead to the formation of impurities, reduction in yield, and complications in downstream applications.
This guide provides field-proven insights, troubleshooting advice, and validated protocols to help you assess and manage the stability of this compound in your research. We will address common questions and challenges encountered during experimental work involving acidic and basic conditions.
Frequently Asked Questions (FAQs): Stability Profile
This section directly answers the most common queries our team receives regarding the stability of this compound.
Part 1: Acidic Conditions
Q1: How stable is this compound in acidic solutions?
A: The compound exhibits moderate stability in mild aqueous acidic conditions (e.g., 0.1 M HCl) at ambient temperature for short durations. However, its stability is compromised under more stringent conditions, such as elevated temperatures (>60°C) or highly concentrated acids (>1 M HCl). The primary site of vulnerability is the cyclic amide (lactam) bond within the quinolinone ring system.[2]
Q2: What is the primary degradation pathway under acidic stress?
A: The principal degradation mechanism is acid-catalyzed hydrolysis of the N1-C2 amide bond. This reaction leads to the opening of the heterocyclic ring to form an N-substituted aminobenzoic acid derivative. The reaction is typically slower than base-catalyzed hydrolysis but can be significant with heat.
Q3: I am running a reaction in acetic acid. Should I be concerned about degradation?
A: While acetic acid is a weaker acid, prolonged heating can still induce hydrolysis. We recommend monitoring your reaction mixture by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the appearance of more polar byproducts. If stability is a concern, consider running the reaction at a lower temperature or for a shorter duration.
Q4: How can I detect and quantify degradation under acidic conditions?
A: A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the gold standard.[3] You should see a decrease in the peak area of the parent compound and the emergence of one or more new peaks corresponding to degradation products. These products will typically have shorter retention times due to increased polarity from the newly formed carboxylic acid and amine groups.
Part 2: Basic Conditions
Q1: Is this compound stable in the presence of bases?
A: No, the compound is generally considered unstable in basic aqueous solutions (e.g., ≥0.1 M NaOH). The lactam bond is highly susceptible to base-catalyzed nucleophilic acyl substitution (hydrolysis), which is typically much faster than acid-catalyzed hydrolysis.
Q2: What are the expected degradation products in a basic medium?
A: The degradation pathway involves the hydroxide ion (OH⁻) attacking the carbonyl carbon (C2) of the lactam. This leads to the cleavage of the amide bond and the formation of the corresponding carboxylate salt of 2-(methylamino)-cinnamic acid derivative after ring opening. Upon acidic workup, this would be protonated to the carboxylic acid.
Q3: My solution turned from colorless to yellow after adding LiOH. Is this indicative of degradation?
A: Yes, a distinct color change upon adding a base is a strong visual indicator of a chemical transformation. The formation of the ring-opened product can create a new chromophore, leading to the observed color. This observation should always be followed up with immediate analytical confirmation (e.g., HPLC, LC-MS) to identify the species formed.
Q4: Can I use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) without causing degradation?
A: Non-nucleophilic, sterically hindered organic bases like DIPEA are generally safer for short-term, anhydrous reactions at low temperatures. However, TEA, being less hindered, can still promote degradation, especially in the presence of nucleophiles (like water) or at elevated temperatures. Always run a control experiment to assess compound stability under your specific reaction conditions.
Troubleshooting Guide for Stability Experiments
| Problem Encountered | Probable Cause | Recommended Solution |
| No degradation is observed after 24 hours under 0.1 M HCl/NaOH at room temperature. | The stress condition is too mild for this specific molecule. | Increase the severity of the stress. You can either (a) increase the temperature to 50-60°C, (b) increase the acid/base concentration (e.g., to 1 M), or (c) extend the exposure time.[4] |
| Over 50% degradation occurred within the first hour. | The stress condition is too harsh, preventing the observation of intermediate degradants. | Reduce the severity of the stress. Use a lower concentration of acid/base (e.g., 0.01 M), reduce the temperature, or take samples at much earlier time points (e.g., 5, 15, 30 minutes). The goal is to achieve 5-20% degradation.[2][4] |
| The HPLC chromatogram shows poor separation between the parent compound and degradation peaks. | The analytical method is not "stability-indicating." | The HPLC method must be re-developed and validated.[5] Try modifying the mobile phase (e.g., change the organic modifier, pH, or buffer) or use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18). |
| Multiple new peaks appear in the chromatogram, making the degradation profile complex. | This may indicate secondary degradation (where an initial degradation product breaks down further) or complex side reactions. | Use LC-MS to obtain the mass of each degradation product. This is the first and most critical step in elucidating their structures and understanding the degradation pathway.[6] |
Experimental Protocols
Forced degradation studies are essential for understanding potential degradation pathways and developing robust, stability-indicating analytical methods.[7][8]
Protocol 1: Forced Degradation Study - Acid & Base Hydrolysis
Objective: To controllably degrade this compound and monitor the process by RP-HPLC.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile:water to a final concentration of 1 mg/mL.
2. Stress Conditions: (Run each condition in parallel with a control sample)
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.[2]
3. Incubation and Sampling:
-
Incubate all samples at 60°C.
-
Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
4. Sample Quenching and Preparation:
-
Immediately neutralize the samples to halt further degradation.
- For acidic samples , add an equivalent volume of 0.1 M NaOH.
- For basic samples , add an equivalent volume of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.[2]
-
Calculate the percentage of the remaining parent compound and the formation of each degradation product.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating the parent compound from all potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 95:5 A:B) and increase the organic phase (B) over 20-30 minutes. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or PDA scan (200-400 nm)
-
Injection Volume: 10 µL
Method Validation: The method's specificity must be confirmed by analyzing the stressed samples. The parent peak should be spectrally pure, and all degradation products should be baseline-resolved.
Visualized Workflows and Pathways
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Proposed Hydrolytic Degradation Pathways
Caption: Primary degradation pathways via hydrolysis.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Overcoming poor solubility of 4-Bromo-1-methylquinolin-2(1H)-one in organic solvents
Welcome to the technical support center for 4-Bromo-1-methylquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the common challenge of this compound's poor solubility in organic solvents. Here, we provide expert-driven troubleshooting guides and frequently asked questions to facilitate your experimental success.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound (MW: 238.08 g/mol , Formula: C₁₀H₈BrNO) is a heterocyclic compound whose structure contributes to significant solubilization hurdles.[1] The rigid, planar, and aromatic nature of the quinolinone core promotes a stable crystal lattice structure.[2] Breaking this lattice requires substantial energy, which is not always compensated by the solvation energy provided by many organic solvents. Furthermore, strong intermolecular forces, such as π-π stacking, can hinder the interaction of the molecules with the solvent.[2]
Part 1: Troubleshooting Guide
This section provides a systematic approach to overcoming solubility issues encountered during your experiments.
Issue 1: My compound won't dissolve in common solvents like ethanol or methanol at my desired concentration.
This is the most frequent challenge. The initial step is to perform a systematic solvent screening and then consider enhancement techniques.
Logical Workflow for Solubility Enhancement
Below is a decision-making workflow to guide you from initial screening to advanced formulation strategies.
Caption: Decision workflow for enhancing compound solubility.
Step-by-Step Protocol: Systematic Solvent Screening
The "shake-flask" method is the gold standard for determining equilibrium solubility.[3]
-
Preparation: Dispense a small, known volume (e.g., 1 mL) of each selected solvent into separate glass vials.
-
Addition of Solute: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[3]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours. A shaking incubator or orbital shaker is ideal.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Centrifuge the samples to ensure a clear supernatant.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a quantifiable concentration. Analyze the concentration using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL. Perform the experiment in triplicate for each solvent to ensure reproducibility.[3]
Issue 2: My compound dissolves in DMSO but precipitates when I dilute it into an aqueous buffer for my assay.
This is a classic issue known as "crashing out" and occurs because DMSO is a strong organic co-solvent, but its solubilizing power is lost upon significant dilution in an aqueous medium.[4]
Troubleshooting Steps:
-
Use a Co-solvent Blend: Instead of 100% DMSO, try preparing your stock solution in a mixture of DMSO and ethanol or propylene glycol. This can sometimes create a more stable transition into aqueous environments.[5]
-
Incorporate a Surfactant: Add a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, to your aqueous dilution buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[4][6] A final concentration of 0.01% to 0.1% surfactant is often sufficient.
-
Two-Step Dilution: Rather than diluting directly into the final buffer, perform a serial dilution. First, dilute the DMSO stock into a solution containing a higher percentage of an intermediate co-solvent (like ethanol), and then perform the final dilution into the aqueous buffer.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Specific experimental solubility data for this compound is not widely available in published literature.[3] Therefore, it is essential for researchers to determine this experimentally. The table below provides an illustrative template with expected solubility ranges based on the behavior of similar heterocyclic compounds. These are not experimental values.
| Solvent | Polarity Index | Expected Solubility Range (at 25 °C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Aprotic polar solvent; often the best initial choice for stock solutions.[4] |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO. Caution: some halo-quinolines may show instability in DMF.[7] |
| Dichloromethane (DCM) | 3.1 | Moderate | Good for non-polar to moderately polar compounds. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | Useful ether solvent. |
| Acetone | 5.1 | Low to Moderate | Less effective than DMSO/DMF but can be useful. |
| Ethanol | 4.3 | Low | Polar protic solvent; solubility is often limited.[5] |
| Methanol | 5.1 | Low | Similar to ethanol.[5] |
| Water | 10.2 | Very Low / Insoluble | The compound is expected to be poorly aqueous soluble.[2] |
Q2: Can I improve solubility by adjusting the pH?
Yes, for aqueous solutions, pH can have a significant impact on the solubility of quinolone derivatives.[5] Many quinolones are weakly basic and can be protonated at lower pH, forming a more soluble salt. However, the 1-methylquinolin-2(1H)-one scaffold does not possess a strongly basic site amenable to significant protonation. The lactam nitrogen is non-basic due to resonance with the carbonyl group. Therefore, pH adjustment is likely to have a minimal effect on the solubility of this specific compound. An experimental pH-solubility profile should be generated to confirm this.
Q3: What are solid dispersions, and can they help with this compound?
A solid dispersion is a formulation where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix (like PVP K30, PEG 6000, or HPMCAS).[2][8][9] This prevents the formation of the stable crystal lattice, which dramatically enhances the dissolution rate and apparent solubility. This is an advanced but highly effective technique, particularly for improving oral bioavailability.[9]
Protocol: Solvent Evaporation Method for Solid Dispersion
-
Solvent Selection: Choose a volatile organic solvent (e.g., methanol or a DCM/methanol mixture) in which both this compound and the carrier polymer (e.g., PVP K30) are fully soluble.[2]
-
Dissolution: Dissolve the compound and the polymer in the selected solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50 °C) for 24 hours to remove all residual solvent.
-
Characterization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve. The resulting powder can then be used for dissolution studies.
Q4: Are there any solvents I should be cautious with?
Yes. A study on 4-halo-8-quinolinols reported that these compounds were unstable in DMSO and DMF, leading to hydrolysis at the 4-position.[7] While this compound has a different core structure, the presence of a bromine atom at the 4-position warrants caution. When preparing stock solutions in DMSO or DMF for long-term storage, it is advisable to:
-
Store solutions at -20°C or -80°C.
-
Use anhydrous solvents.
-
Prepare fresh solutions for critical experiments.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Insoluble Polymers in Solid Dispersions for Improving Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-alkylation vs. O-alkylation of Quinolinone Precursors
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the regioselective alkylation of quinolinone precursors. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical protocols to confidently navigate the challenges of N-alkylation versus O-alkylation.
Introduction: The Ambident Nature of Quinolinones
Quinolin-2(1H)-ones, and their substituted analogs, are ambident nucleophiles. This means they possess two nucleophilic centers, the nitrogen and the oxygen atom of the amide functionality.[1][2] This dual reactivity can lead to the formation of two different product isomers upon alkylation: the N-alkylated quinolinone and the O-alkylated quinoline ether. The desired isomer is often crucial for the biological activity of the final compound in drug development programs.[3] Understanding and controlling the factors that govern the regioselectivity of this reaction is therefore of paramount importance.
This guide will delve into the theoretical principles governing this selectivity and provide practical, actionable advice for directing the reaction towards your desired outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the alkylation of quinolinone precursors. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolving the problem.
Question 1: My reaction is yielding the O-alkylated product almost exclusively, but I need the N-alkylated isomer. What should I do?
This is a common challenge, especially with sterically hindered quinolinone precursors.[4] The predominance of the O-alkylated product is often a result of thermodynamic control or steric hindrance around the nitrogen atom. Here’s how you can shift the selectivity towards N-alkylation:
Underlying Cause Analysis:
The selectivity between N- and O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle.[5][6][7] In the quinolinone anion, the oxygen atom is a "hard" nucleophilic center (high charge density, less polarizable), while the nitrogen atom is a "soft" nucleophilic center (lower charge density, more polarizable).[7][8]
-
Hard electrophiles (e.g., from alkyl sulfates, tosylates) will preferentially react with the hard oxygen center.
-
Soft electrophiles (e.g., from alkyl iodides) will favor reaction with the soft nitrogen center.[5][6]
The reaction conditions also play a crucial role. Conditions that favor an SN1-type mechanism with a carbocation intermediate (a hard acid) will promote O-alkylation. Conversely, conditions that favor an SN2-type mechanism, where the nucleophile attacks the carbon atom of the alkylating agent (a softer acid), will promote N-alkylation.[5][7]
Solutions & Experimental Protocols:
To favor N-alkylation, you need to create conditions that promote reaction at the softer nitrogen center.
1. Modify Your Alkylating Agent: If you are using a hard electrophile like dimethyl sulfate or an alkyl tosylate, switch to a softer one. Alkyl iodides are generally the best choice for promoting N-alkylation.
2. Optimize the Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are known to favor N-alkylation.[3][4] These solvents solvate the cation of the base, leaving the quinolinone anion more "naked" and reactive, which often favors attack by the more nucleophilic nitrogen.
3. Choose the Right Base and Counter-ion: The counter-ion of the base can significantly influence the reaction's outcome.
-
Potassium carbonate (K2CO3) in DMF is a very common and effective system for promoting N-alkylation.[3][4]
-
Sodium hydride (NaH) can also be used to deprotonate the quinolinone, and in a polar aprotic solvent, it generally leads to N-alkylation.[1]
-
Cesium carbonate (Cs2CO3) can sometimes enhance N-alkylation due to the "cesium effect," which involves the large, soft cesium ion coordinating with the quinolinone anion in a way that enhances the nucleophilicity of the nitrogen atom.[3]
Protocol for Promoting N-Alkylation:
Materials:
-
Quinolinone precursor (1.0 eq)
-
Potassium carbonate (K2CO3), finely ground (1.5 - 2.0 eq)
-
Alkyl iodide (1.1 - 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the quinolinone precursor and anhydrous DMF.
-
Add the finely ground potassium carbonate to the solution.
-
Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl iodide dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 2: I am getting a mixture of N- and O-alkylated products and the separation is difficult. How can I improve the selectivity?
Obtaining a mixture of isomers is a common outcome when the energy barrier for reaction at both the nitrogen and oxygen centers is similar. To improve selectivity, you need to amplify the subtle differences in reactivity between the two sites.
Troubleshooting Strategy:
-
Lower the Reaction Temperature: Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barriers for both reaction pathways. Running the reaction at a lower temperature for a longer period can often favor the kinetically preferred product.
-
Solvent Screening: The solvent has a profound effect on selectivity.[9] A systematic solvent screen is a powerful tool.
| Solvent Type | Typical Solvents | Expected Outcome | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Favors N-alkylation | Solvates the cation, leaving a more reactive, "naked" anion where the more nucleophilic nitrogen can react.[3] |
| Nonpolar Aprotic | Toluene, Benzene, Dioxane | Can favor O-alkylation | Less solvation of the ion pair, which can lead to aggregation and reaction at the more sterically accessible oxygen. |
| Polar Protic | Ethanol, Methanol | Can favor O-alkylation | Solvates the anion through hydrogen bonding, particularly at the oxygen atom, making the nitrogen more available for reaction. However, it can also solvate the nitrogen, so the effect can be substrate-dependent. |
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method to achieve selective N-alkylation. The quaternary ammonium salt used as the catalyst forms a lipophilic ion pair with the quinolinone anion, which then reacts with the alkylating agent in the organic phase. This environment often favors N-alkylation.
Visualizing the Decision Process:
Caption: A decision-making flowchart for improving the selectivity of quinolinone alkylation.
Question 3: My quinolinone has a substituent at the C8 position, and I am only getting the O-alkylated product. Is N-alkylation possible?
Substituents at the C8 position can exert significant steric hindrance, making it difficult for the alkylating agent to approach the nitrogen atom. This often leads to exclusive O-alkylation.[4]
Strategies for Sterically Hindered Substrates:
-
Use a Less Bulky Alkylating Agent: If possible, use a smaller alkylating agent (e.g., methyl iodide instead of benzyl bromide).
-
Alternative Synthetic Routes: If direct N-alkylation is not feasible, a different synthetic strategy may be required. One common approach is to construct the N-alkylated quinolinone ring system from an N-alkylated precursor. For example, a reductive alkylation of a quinoline followed by oxidation could be a viable alternative.[10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the competing N- vs. O-alkylation in quinolinones?
The competition arises from the tautomeric nature of the 2-quinolinone system, which exists in equilibrium between the amide (quinolin-2(1H)-one) and the iminol (2-hydroxyquinoline) forms. Deprotonation of either tautomer results in the same resonance-stabilized anion, with negative charge density on both the nitrogen and oxygen atoms. These two sites then compete for the electrophilic alkylating agent.
Caption: Tautomerism of quinolinone and formation of the ambident anion. (Note: Placeholder images used in DOT script).
Q2: How can I reliably determine if I have the N- or O-alkylated product?
While TLC and melting point can give initial indications, unambiguous structure determination requires spectroscopic analysis. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for this purpose.[3]
-
HMBC: In the N-alkylated product, you will observe a correlation between the protons of the N-alkyl group and the carbonyl carbon (C2) and the carbon at C8a. In the O-alkylated product, the protons of the O-alkyl group will show a correlation to the C2 carbon.
-
13C NMR: The chemical shift of the carbonyl carbon (C2) is typically around 160-165 ppm in the N-alkylated product. This signal is absent in the O-alkylated isomer.
-
1H NMR: The chemical shifts of the protons on the alkyl group can also be indicative. Protons on a group attached to nitrogen are often at a slightly different chemical shift than those attached to oxygen. For instance, the methylene protons of a benzyl group are typically found at a lower ppm value when attached to nitrogen compared to when attached to oxygen.[3]
Q3: Are there any "silver bullet" conditions that always give the N-alkylated product?
Unfortunately, there is no single set of conditions that guarantees N-alkylation for all quinolinone substrates. The outcome is a delicate balance of steric and electronic factors of the substrate, the nature of the alkylating agent, the solvent, the base, and the temperature.[4][9] A systematic, methodical approach to optimizing the reaction conditions, guided by the principles outlined in this document, is the most reliable path to success.
References
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. HSAB theory - Wikipedia [en.wikipedia.org]
- 8. The Reactivity of Ambident Nucleophiles: Marcus Theory or Hard and Soft Acids and Bases Principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing impurities in the bromination of 1-methylquinolin-2(1H)-one
A Guide to Minimizing Impurities and Optimizing Synthesis
Welcome to the Technical Support Center for the bromination of 1-methylquinolin-2(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this reaction and achieve high yields of the desired 3-bromo-1-methylquinolin-2(1H)-one with minimal impurities.
Introduction: The Chemistry of Brominating 1-Methylquinolin-2(1H)-one
The bromination of 1-methylquinolin-2(1H)-one is a crucial step in the synthesis of various biologically active molecules. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich quinolinone ring is attacked by an electrophilic bromine species. The desired product is most often the 3-bromo derivative, a versatile intermediate for further functionalization.
However, like many electrophilic aromatic substitutions, this reaction is not without its challenges. The formation of impurities, primarily through over-bromination, can significantly reduce the yield and purity of the target compound, complicating downstream processes and requiring extensive purification. This guide will provide you with the expertise and practical insights to anticipate and overcome these obstacles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired 3-Bromo-1-methylquinolin-2(1H)-one
Q: My reaction is resulting in a low yield of the desired 3-bromo-1-methylquinolin-2(1H)-one. What are the likely causes and how can I improve it?
A: A low yield can stem from several factors, ranging from incomplete reaction to the formation of multiple products. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Insufficient Brominating Agent: Ensure you are using at least one molar equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or molecular bromine). A slight excess (1.05-1.1 equivalents) can sometimes drive the reaction to completion, but be cautious as this can also lead to over-bromination.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. If you observe a significant amount of unreacted starting material, consider gradually increasing the reaction temperature. Monitor the reaction closely by TLC or HPLC to find the optimal balance between reaction rate and selectivity.
-
Poor Solubility: 1-methylquinolin-2(1H)-one may have limited solubility in certain non-polar solvents. Ensure your substrate is fully dissolved at the reaction temperature to allow for efficient reaction. Acetic acid and chloroform are commonly used solvents for this type of reaction.[1]
-
-
Formation of Multiple Products (Poor Selectivity):
-
This is a common issue and is addressed in detail in the following sections. The primary cause is often over-bromination.
-
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis (Over-bromination)
Q: My crude product shows multiple spots on the TLC plate, and HPLC analysis reveals several peaks besides my desired product. I suspect over-bromination. What are the common di-brominated impurities, and how can I prevent their formation?
A: Over-bromination is the most significant challenge in this synthesis, leading to the formation of di- and even tri-brominated impurities. The primary di-brominated impurities are typically the 3,6-dibromo- and 3,8-dibromo-1-methylquinolin-2(1H)-one isomers.
The initial bromination at the 3-position is rapid due to the activating effect of the lactam functionality. However, the resulting 3-bromo-1-methylquinolin-2(1H)-one is still an activated aromatic system and can undergo a second electrophilic substitution. The position of the second bromination is directed by the combined electronic effects of the substituents on the carbocyclic ring.
Diagram: Proposed Mechanism of Over-bromination
Caption: Formation of di-brominated impurities.
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. Use of more than 1.1 equivalents of the brominating agent significantly increases the risk of di-bromination.
-
Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophilic bromine species in the reaction mixture, favoring mono-bromination.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C). While this may slow down the reaction, it significantly enhances selectivity by favoring the more kinetically favorable mono-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it provides a slow, constant, and low concentration of electrophilic bromine, which can help to minimize over-bromination.[2][3]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.
Issue 3: Difficulty in Purifying the Crude Product
Q: I am having trouble purifying my 3-bromo-1-methylquinolin-2(1H)-one from the di-brominated impurities. What are the recommended purification methods?
A: The separation of mono- and di-brominated isomers can be challenging due to their similar polarities. A combination of techniques is often most effective.
-
Recrystallization: This is the most common and often effective method for purifying the crude product.[4][5][6]
-
Solvent Selection: A good recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For 3-bromo-1-methylquinolin-2(1H)-one, polar solvents like ethanol, isopropanol, or mixtures such as ethanol/water are good starting points.[6]
-
Troubleshooting Recrystallization:
-
Oiling out: If your product separates as an oil instead of crystals, it may be due to too rapid cooling or an inappropriate solvent. Try allowing the solution to cool more slowly or use a different solvent system. Seeding the solution with a pure crystal can also induce crystallization.
-
Poor Recovery: If the recovery is low, you may be using too much solvent. Use the minimum amount of hot solvent required to dissolve the crude product.
-
-
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative.[7]
-
Solvent System (Eluent): A solvent system with a gradient of increasing polarity is typically used. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.
-
Table 1: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Simple, scalable, cost-effective. | May not be effective for separating isomers with very similar solubilities. | >98% |
| Column Chromatography | High resolution, effective for separating closely related isomers. | More time-consuming, requires larger volumes of solvent, can be less scalable. | >99% |
Issue 4: Ambiguous Spectroscopic Data
Q: I have isolated my product, but the NMR spectrum is complex, and I am unsure if it is pure. How can I use NMR to confirm the structure and identify impurities?
A: ¹H NMR spectroscopy is an invaluable tool for both structure elucidation and impurity analysis.
-
Expected ¹H NMR Spectrum of 3-Bromo-1-methylquinolin-2(1H)-one:
-
You should observe a singlet for the N-methyl group (typically around 3.7 ppm).
-
The aromatic protons will appear in the region of 7.0-8.0 ppm. The proton at C4 will likely be a singlet, while the protons on the carbocyclic ring will show characteristic splitting patterns (doublets, triplets, or multiplets).
-
-
Identifying Di-brominated Impurities by ¹H NMR:
-
3,6-Dibromo Isomer: You will observe the disappearance of one of the aromatic protons from the carbocyclic ring and changes in the splitting patterns of the remaining aromatic protons.
-
3,8-Dibromo Isomer: Similar to the 3,6-isomer, you will see the loss of an aromatic proton signal and altered splitting patterns for the remaining protons.
-
The exact chemical shifts and coupling constants will be different for each isomer, allowing for their differentiation. It is highly recommended to consult literature data or use predictive software for more precise assignments.
-
-
¹³C NMR and Mass Spectrometry:
-
¹³C NMR can confirm the number of unique carbons and the position of bromination.
-
Mass spectrometry is essential for confirming the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for the molecular ion, which can help to confirm the number of bromine atoms in each species.[8]
-
Experimental Protocols
Optimized Protocol for the Synthesis of 3-Bromo-1-methylquinolin-2(1H)-one
This protocol is designed to maximize the yield of the mono-brominated product while minimizing the formation of di-brominated impurities.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylquinolin-2(1H)-one (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Bromination:
-
Prepare a solution of N-bromosuccinimide (1.05 eq) in glacial acetic acid (5 mL per gram of NBS).
-
Add the NBS solution dropwise to the stirred solution of the starting material over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
-
Quenching:
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-bromo-1-methylquinolin-2(1H)-one as a white to off-white solid.
-
Diagram: Experimental Workflow
Caption: Optimized workflow for the synthesis.
Analytical Method: HPLC for Purity Assessment
This HPLC method can be used to separate 1-methylquinolin-2(1H)-one, 3-bromo-1-methylquinolin-2(1H)-one, and potential di-brominated impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Note: The retention times will need to be determined by running individual standards of the starting material and the purified product. Impurity peaks can be tentatively identified by their later elution times (di-brominated compounds are generally more non-polar than the mono-brominated product). For definitive identification, LC-MS analysis is recommended.
Conclusion
The successful synthesis of 3-bromo-1-methylquinolin-2(1H)-one with high purity hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling the stoichiometry of the brominating agent, reaction temperature, and addition rate, the formation of over-brominated impurities can be significantly minimized. Effective purification techniques, primarily recrystallization and column chromatography, coupled with robust analytical methods like HPLC and NMR, are essential for isolating and characterizing the desired product. This guide provides a comprehensive framework to troubleshoot common issues and optimize your experimental protocol, ultimately leading to a more efficient and successful synthesis.
References
- 1. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. LabXchange [labxchange.org]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Alternative reagents for the bromination of 1-methylquinolin-2(1H)-one
An In-Depth Guide to Alternative Reagents for the Bromination of 1-Methylquinolin-2(1H)-one
For researchers and professionals in drug development, the strategic introduction of a bromine atom onto a heterocyclic scaffold like 1-methylquinolin-2(1H)-one is a pivotal step in molecular design. Brominated quinolones are versatile intermediates, serving as key precursors for constructing complex molecules through cross-coupling reactions, thereby enabling extensive Structure-Activity Relationship (SAR) studies.[1] However, classical bromination using elemental bromine (Br₂) is fraught with challenges, including significant safety hazards due to its toxicity and corrosivity, and often a lack of regioselectivity leading to mixtures of products and subsequent purification difficulties.[2][3][4][5]
This guide provides a comprehensive comparison of modern, alternative reagents for the bromination of 1-methylquinolin-2(1H)-one. We will delve into the mechanistic underpinnings of each method, compare their performance with experimental data, and provide detailed protocols to empower scientists to make informed decisions for their synthetic challenges.
The Chemistry of Quinolone Bromination: An Overview
The bromination of 1-methylquinolin-2(1H)-one proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6][7] The quinolone ring system possesses two distinct regions for substitution: the pyridinone ring and the fused benzene ring. The reactivity and regioselectivity are governed by the electronic effects of the existing substituents. The N-methyl group and the lone pairs on the nitrogen atom activate the ring, while the carbonyl group is deactivating. The fused benzene ring is generally more susceptible to electrophilic attack than the electron-deficient pyridinone ring. Consequently, bromination is expected to occur preferentially at the C6 and C8 positions of the carbocyclic ring, and potentially the C3 position. The choice of brominating agent and reaction conditions can finely tune this selectivity.[8]
Caption: Generalized mechanism of electrophilic aromatic bromination on the quinolone core.
Comparative Analysis of Brominating Reagents
The ideal brominating reagent should offer high yield and regioselectivity under mild conditions, with a favorable safety profile. Here, we compare several leading alternatives to elemental bromine.
N-Bromosuccinimide (NBS)
NBS is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[9] It is a versatile reagent that can serve as a source for electrophilic bromine, particularly when activated by an acid catalyst, or as a radical initiator under UV light or with AIBN.[10][11] For electrophilic aromatic substitution on quinolones, NBS is typically used in a polar aprotic solvent, sometimes with a catalytic amount of acid to enhance the electrophilicity of the bromine.[12]
-
Mechanism of Action: In the presence of an acid catalyst (e.g., H₂SO₄ or HCl), the carbonyl oxygen of NBS is protonated. This protonation increases the polarization of the N-Br bond, making the bromine atom more electrophilic and susceptible to attack by the electron-rich aromatic ring.[12]
-
Performance: NBS often provides excellent regioselectivity, favoring substitution on the electron-rich carbocyclic ring of the quinolone system.[8][9] It is known for producing cleaner reactions with fewer byproducts compared to Br₂. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.
-
Advantages: Solid, easy to handle; high regioselectivity; mild reaction conditions; commercially available and inexpensive.[10]
-
Disadvantages: Can be sensitive to moisture; purification by recrystallization may be needed for high-purity applications.[9][11]
Copper(II) Bromide (CuBr₂)
Copper(II) bromide is another solid reagent that serves as both a source of bromine and a Lewis acid catalyst.[13][14] It is particularly effective for the α-bromination of ketones and can be used for the bromination of activated aromatic rings.[14] The reaction is typically performed by refluxing the substrate with CuBr₂ in a solvent like chloroform, ethyl acetate, or acetonitrile.[13][14][15]
-
Mechanism of Action: CuBr₂ is believed to operate via a mechanism involving the enol form of the quinolone. The copper(II) center coordinates to the carbonyl oxygen, facilitating enolization. The enol then attacks a second equivalent of CuBr₂, transferring a bromine atom and reducing the copper to Cu(I)Br.
-
Performance: This method can offer good yields for the bromination of substrates containing a carbonyl group.[14] The regioselectivity can be influenced by the solvent and temperature. For quinolin-2-ones, bromination at the C3 position can be competitive.
-
Advantages: Solid reagent, avoiding the handling of Br₂; can be highly selective for certain substrates.[13]
-
Disadvantages: Requires stoichiometric amounts of the copper salt, leading to copper-containing waste streams; reaction temperatures are often elevated.
Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr) System
This combination represents a greener approach to bromination.[16] It avoids the direct use of molecular bromine by generating it in situ. Hydrogen peroxide, a relatively benign oxidant, oxidizes hydrogen bromide to form bromine, with water as the only byproduct.[17][18][19]
-
Mechanism of Action: The reaction proceeds via the oxidation of Br⁻ ions by H₂O₂ to generate electrophilic Br₂ in the reaction mixture. The newly formed Br₂ then participates in the standard electrophilic aromatic substitution pathway.[17][18] 2 HBr + H₂O₂ → Br₂ + 2 H₂O
-
Performance: This system is effective for brominating activated aromatic rings, including phenols and heterocycles.[16][18] High yields and good regioselectivity have been reported. The reaction is often carried out in greener solvents like water or ethanol.[16]
-
Advantages: Avoids handling of elemental bromine; environmentally benign (water is the main byproduct); uses inexpensive and readily available reagents.[18]
-
Disadvantages: The reaction can be exothermic and requires careful control of the H₂O₂ addition.[16] Over-oxidation of the substrate is a potential side reaction if not properly controlled.
Performance Data Summary
| Reagent | Typical Conditions | Regioselectivity | Yield | Safety & Handling | Green Chemistry |
| Br₂ (Baseline) | Acetic Acid or CHCl₃, RT | Often poor, mixture of products[20] | Variable | Hazardous: Toxic, corrosive, volatile liquid. Requires stringent controls.[2][3][4] | Poor |
| NBS | ACN or DMF, cat. Acid, RT | Good to Excellent (C6, C8)[8][9] | Good to High | Moderate: Solid, irritant. Handle in fume hood.[9] | Good |
| CuBr₂ | CHCl₃/EtOAc, Reflux | Good (C3, C6)[13][15] | Good | Moderate: Solid, toxic. Generates metal waste. | Fair |
| H₂O₂/HBr | Ethanol or Water, RT | Good to Excellent[16][18] | Good to High | Moderate: Corrosive HBr, strong oxidizer H₂O₂. In situ generation is safer. | Excellent |
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the bromination of activated heterocyclic systems and should be optimized for 1-methylquinolin-2(1H)-one.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol aims for mono-bromination on the carbocyclic ring.
-
Reaction Setup: To a solution of 1-methylquinolin-2(1H)-one (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.05 mmol, 1.05 eq).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the stirring mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Bromination using the H₂O₂/HBr System
This protocol leverages in situ bromine generation for a greener process.[16][17]
-
Reaction Setup: Dissolve 1-methylquinolin-2(1H)-one (1.0 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a dropping funnel. Cool the flask in an ice bath (0-5 °C).
-
Reagent Addition: Add aqueous hydrobromic acid (48%, 1.2 mmol, 1.2 eq) to the solution.
-
Oxidant Addition: Add hydrogen peroxide (30% aq., 1.2 mmol, 1.2 eq) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Isolation & Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Caption: A generalized workflow for the bromination and purification of 1-methylquinolin-2(1H)-one.
Conclusion and Recommendations
Moving beyond hazardous elemental bromine opens up a range of safer, more selective, and greener alternatives for the bromination of 1-methylquinolin-2(1H)-one.
-
For high regioselectivity and operational simplicity , N-Bromosuccinimide (NBS) is highly recommended. It is a reliable reagent that provides clean reactions and is amenable to a wide range of substrates.
-
For researchers prioritizing green chemistry and cost-effectiveness , the H₂O₂/HBr system is an excellent choice. It eliminates the need to handle Br₂ directly and produces water as its primary byproduct.
-
Copper(II) Bromide (CuBr₂) offers an alternative pathway, particularly if bromination at the C3 position is desired, though it comes with the drawback of metal waste.
The choice of reagent should be guided by the specific goals of the synthesis, including the desired regioselectivity, scale of the reaction, and commitment to sustainable chemical practices. By leveraging these modern reagents, researchers can efficiently synthesize valuable brominated quinolone intermediates while enhancing safety and environmental performance in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. icl-group-sustainability.com [icl-group-sustainability.com]
- 4. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 15. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. US5266295A - Hydrogen peroxide oxidation of bromide to bromide - Google Patents [patents.google.com]
- 20. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-1-methylquinolin-2(1H)-one Isomers
In the landscape of drug discovery and development, the precise identification of molecular structure is paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, toxicity, and pharmacokinetic profile. For researchers working with quinolinone scaffolds, a class of compounds with diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties, the ability to distinguish between positional isomers is a critical analytical challenge.[1] This guide provides a comprehensive spectroscopic comparison of 4-Bromo-1-methylquinolin-2(1H)-one and its positional isomers, offering insights into how subtle changes in the bromine atom's location on the quinolinone core manifest in their respective analytical data.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness of the analytical results.
The Importance of Isomer Differentiation
The substitution pattern on the quinolinone ring system is a key determinant of its biological activity. The placement of a bulky and electronegative atom like bromine can significantly alter the molecule's interaction with biological targets. Therefore, unambiguous characterization of each isomer is a prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of promising drug candidates.
Molecular Structures of the Isomers
The isomers under consideration are 1-methyl-2(1H)-one substituted with a single bromine atom at either the 3, 4, 5, 6, 7, or 8 position. The numbering of the quinolinone ring is crucial for understanding the nomenclature.
Caption: Molecular structure of this compound and its positional isomers.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will show distinct patterns for each isomer due to the influence of the bromine atom on the electronic environment of the neighboring nuclei.
¹H NMR Spectroscopy: The position of the bromine atom will induce characteristic shifts in the aromatic protons. The electronegativity of bromine will generally cause a downfield shift (higher ppm) for protons in close proximity. Furthermore, the coupling patterns (splitting) of the aromatic protons will be a key differentiator. For instance, the protons on the bromine-substituted ring will exhibit different splitting patterns depending on the number and position of their neighbors.
¹³C NMR Spectroscopy: The carbon directly attached to the bromine atom will experience a significant downfield shift due to the inductive effect of the halogen. The effect on other carbons will be more subtle and will depend on their distance from the bromine atom.
Predicted ¹H and ¹³C NMR Data for this compound and its Isomers
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Key Differentiating Features |
| 4-Bromo | H3 will be a singlet. Protons on the carbocyclic ring (H5-H8) will show characteristic aromatic splitting. | C4 will be significantly downfield. | Absence of coupling for H3. |
| 3-Bromo | H4 will be a singlet. | C3 will be significantly downfield. | Absence of coupling for H4. |
| 5-Bromo | H6 will be a doublet of doublets, H7 a triplet, and H8 a doublet. | C5 will be downfield. | Distinct splitting pattern for H6, H7, and H8. |
| 6-Bromo | H5 and H7 will be doublets. | C6 will be downfield. | Simpler splitting in the carbocyclic ring compared to the 5- and 7-bromo isomers. |
| 7-Bromo | H6 and H8 will be doublets. | C7 will be downfield. | Similar to the 6-bromo isomer, but with different chemical shifts for the aromatic protons. |
| 8-Bromo | H7 will be a doublet, H6 a triplet, and H5 a doublet. | C8 will be downfield. | Characteristic upfield shift of H7 due to proximity to the quinolinone oxygen. |
Note: These are predicted values based on general substituent effects. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will share common features, such as the C=O stretch of the quinolinone and the C-N stretch, the C-Br stretching and bending vibrations, as well as the out-of-plane C-H bending vibrations in the aromatic region, will differ.
Key IR Absorption Bands for Bromo-1-methylquinolin-2(1H)-one Isomers
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Isomeric Variation |
| C=O Stretch (Amide) | 1650 - 1680 | Minor shifts depending on the electronic effect of bromine's position. |
| C=C Stretch (Aromatic) | 1580 - 1620 | Subtle changes in band shape and position. |
| C-N Stretch | 1300 - 1350 | Minimal variation expected. |
| C-Br Stretch | 500 - 600 | This region can be complex, but the position of this band may vary slightly between isomers. |
| C-H Bending (out-of-plane) | 750 - 900 | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. |
The out-of-plane C-H bending region is particularly useful for distinguishing between isomers. The number and position of these bands are characteristic of the number of adjacent hydrogens on the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinolinone core is a chromophore, and the position of the bromine atom will influence the λmax (wavelength of maximum absorbance). The bromine atom, being an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift depending on its position and the nature of the electronic transition.
Predicted UV-Vis Absorption Maxima (λmax) for Bromo-1-methylquinolin-2(1H)-one Isomers
| Isomer | Predicted λmax (nm) | Expected Shift Relative to Parent Compound |
| 4-Bromo | ~280, ~330 | Bathochromic shift |
| 3-Bromo | ~275, ~325 | Slight bathochromic shift |
| 5-Bromo | ~285, ~335 | Bathochromic shift |
| 6-Bromo | ~282, ~332 | Bathochromic shift |
| 7-Bromo | ~283, ~333 | Bathochromic shift |
| 8-Bromo | ~278, ~328 | Slight bathochromic shift |
Note: These are estimations. The solvent used will also significantly affect the λmax.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature for all bromo-substituted isomers will be the presence of two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is characteristic of the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation patterns of the isomers may also differ. The position of the bromine atom can influence which bonds are more likely to break upon ionization, leading to different fragment ions. For example, isomers with the bromine on the carbocyclic ring might show different fragmentation pathways compared to those with the bromine on the heterocyclic ring.
Expected Mass Spectrometry Data for Bromo-1-methylquinolin-2(1H)-one Isomers
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathways |
| All Isomers | 237/239 (M+) | Loss of Br, loss of CO, loss of CH₃ |
| Positional Isomers | The relative intensities of fragment ions may vary. For example, loss of HBr might be more favorable for certain isomers. |
Experimental Protocols
To obtain the spectroscopic data for these isomers, the following general protocols can be employed.
Synthesis of Bromo-1-methylquinolin-2(1H)-one Isomers
A common route to these compounds involves the bromination of 1-methylquinolin-2(1H)-one. The position of bromination can be controlled to some extent by the reaction conditions and the presence of directing groups. Alternatively, a specific isomer can be synthesized from the corresponding bromoaniline through a series of reactions to construct the quinolinone ring.
Caption: Generalized synthetic workflow for a specific bromo-1-methylquinolin-2(1H)-one isomer.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
For unambiguous assignment of protons, 2D NMR techniques like COSY can be employed.[2]
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Record the IR spectrum using an FTIR spectrometer.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the isomer in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum using a spectrophotometer, typically over a range of 200-400 nm.[3]
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI) or electrospray ionization (ESI)).
-
Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion.
Conclusion
The spectroscopic differentiation of this compound and its positional isomers is a tractable analytical challenge that relies on the careful application and interpretation of multiple spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to the local electronic environment and proton-proton coupling, is the most definitive method for distinguishing these isomers. However, IR, UV-Vis, and mass spectrometry provide valuable complementary data that, when considered together, allow for the confident and unambiguous structural assignment of each isomer. This guide provides a framework for researchers to approach this analytical problem, enabling the robust characterization of these important heterocyclic compounds in their pursuit of new therapeutic agents.
References
A Comparative Guide to the Definitive Structural Validation of 4-Bromo-1-methylquinolin-2(1H)-one
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and regulatory efforts are built. An error in structural assignment can lead to the squandering of immense resources and the pursuit of non-viable candidates. The subject of this guide, 4-Bromo-1-methylquinolin-2(1H)-one, represents a common heterocyclic scaffold whose derivatives are of significant interest in medicinal chemistry. This guide provides an in-depth, experience-driven comparison of analytical techniques for its structural validation, anchored by the gold-standard method: Single-Crystal X-ray Diffraction (SCXRD).
The Cornerstone of Validation: Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography is the most powerful and unambiguous technique for determining the precise atomic arrangement of a crystalline solid.[1][2][3] It moves beyond mere connectivity to provide a definitive 3D map of the molecule, revealing exact bond lengths, bond angles, and stereochemistry.[1][2] The principle relies on the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice. This interaction causes the X-rays to diffract in a specific pattern, which, when analyzed, allows for the reconstruction of the electron density and thus the molecular structure.[4][5]
The SCXRD Experimental Workflow: A Self-Validating System
The journey from a powdered sample to a fully validated crystal structure is a multi-step process where each stage is critical for the integrity of the final result. The causality behind each experimental choice is paramount for success.
This is often the most challenging, yet critical, step.[6][7] The goal is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm).[4] High purity of the compound is non-negotiable, as impurities can inhibit nucleation or be incorporated into the lattice, degrading crystal quality.
-
Rationale: Slow evaporation allows the solution to become supersaturated at a gradual rate, promoting the formation of a few, large, well-ordered crystals rather than many small, imperfect ones. The choice of solvent is key; the compound should be moderately soluble to allow for a controlled crystallization process.[8]
-
Step 1: Solvent Screening: Dissolve a small amount of this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble at room temperature.
-
Step 2: Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean, dust-free vial. Filtering the solution through a syringe filter into the vial can help remove nucleation-inducing particulates.
-
Step 3: Incubation: Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes control the evaporation rate.
-
Step 4: Growth: Place the vial in a location free from mechanical vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Step 5: Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss, which can destroy the crystal lattice.[9]
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[1][2] The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. Data is collected by rotating the crystal through various orientations.[4][5]
The collected diffraction data provides the intensities of the reflections but not their phases—this is the well-known "phase problem" in crystallography.[6] Modern software packages like SHELX, Olex2, or WinGX use direct methods or Patterson functions to solve this problem and generate an initial electron density map.[10][11] From this map, an initial molecular model is built and then refined using a least-squares algorithm against the experimental data to yield the final, highly precise structure.
The final output is a Crystallographic Information File (CIF), a standard text format for crystallographic data.[12] This file is not just a set of coordinates; it's a self-validating report containing unit cell dimensions, atomic positions, bond lengths, angles, and experimental parameters.
-
Trustworthiness: The CIF must be validated. The International Union of Crystallography (IUCr) provides a free checkCIF service that rigorously checks the data for consistency, completeness, and potential errors, issuing alerts that must be addressed.[13]
-
Visualization: For publication and analysis, programs like ORTEP (Oak Ridge Thermal Ellipsoid Plot) are used to generate diagrams from the CIF, where atoms are represented as ellipsoids indicating their thermal motion.[14][15][16]
-
Authoritative Grounding: To ensure scientific transparency and permanence, the CIF data must be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18][19] Deposition is a mandatory step for publication in most scientific journals.[13]
A Multi-Technique Approach: The Orthogonal Validation Matrix
While SCXRD is definitive, a truly robust validation strategy in a drug development context employs orthogonal techniques. These methods provide complementary information that, when combined, create an unassailable structural proof.
Comparison of Key Analytical Techniques
The following table objectively compares the performance and utility of SCXRD with other essential analytical methods.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational (DFT) |
| Information Provided | Definitive 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, packing.[1][2] | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), proton-proton proximity.[20][21] | Molecular weight, elemental composition (HRMS), isotopic distribution.[22][23] | Optimized molecular geometry, conformational energies, electronic properties.[24][25] |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm). | Soluble sample (1-10 mg) in deuterated solvent. | Small amount of sample (~1 µg), often in solution. | No physical sample required. |
| Primary Utility | Unambiguous structure determination of solids. | Structure elucidation and confirmation in solution. | Confirmation of molecular formula and identity. | Independent validation and prediction of structure.[24][25] |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow.[6][7] | Provides through-bond connectivity, not through-space 3D structure (except via NOESY). | Does not provide stereochemical or connectivity information. | Provides a theoretical model, not direct experimental proof. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound, ¹H and ¹³C NMR spectra will confirm the presence and connectivity of all protons and carbons in the molecule, ensuring the correct isomeric form has been synthesized.[22][26] The chemical shifts and coupling patterns must be consistent with the structure found by X-ray crystallography.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₈BrNO). Furthermore, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible, providing definitive proof of its presence.[27]
-
Computational Methods: Density Functional Theory (DFT) can be used to perform a geometry optimization of the molecule.[28] The resulting theoretical bond lengths and angles can be compared to the experimental values from SCXRD. A close agreement provides strong independent corroboration of the experimental structure's correctness.[24][25]
Protocol 2: Data Deposition to the Cambridge Structural Database (CSD)
Public deposition of data is a cornerstone of scientific integrity. It allows for global verification and use of structural information.
-
Rationale: Deposition ensures that the experimental data backing a publication or patent is publicly accessible and preserved, fostering reproducibility and enabling new discoveries through data mining.[18] The CCDC provides a simple web-based service for this.[29]
-
Step 1: Prepare Files: Have your final, validated CIF file ready. It is also best practice to include the structure factor file (FCF).[13]
-
Step 2: Access the Deposit Service: Navigate to the CCDC's online deposition service.[29]
-
Step 3: Upload Data: Upload your CIF and any associated files. The service will automatically run a checkCIF validation and highlight any potential issues.[30][31]
-
Step 4: Add Metadata: Provide publication details (if any), compound names, and other relevant information to enrich the database entry.
-
Step 5: Submit and Receive Number: Upon submission, you will receive a unique CCDC deposition number for each structure (e.g., CCDC 2345678). This number must be included in your manuscript for publication and serves as a permanent identifier for your data.[13][31]
Conclusion
While techniques like NMR and Mass Spectrometry are indispensable for characterizing a new chemical entity, they primarily confirm connectivity and composition. Single-Crystal X-ray Crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional view of a molecule. For this compound, the SCXRD workflow—from meticulous crystal growth to public data deposition—represents a self-validating system that delivers the highest level of structural proof. By complementing this "gold standard" with orthogonal spectroscopic and computational data, researchers and drug development professionals can proceed with the utmost confidence in their molecular foundation, ensuring the integrity and efficiency of the entire research and development pipeline.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. pulstec.net [pulstec.net]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. Crystal Growth [xray.uky.edu]
- 10. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. iucr.org [iucr.org]
- 15. ORTEP-3 for Windows [chem.gla.ac.uk]
- 16. Software and Links » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 24. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 28. arxiv.org [arxiv.org]
- 29. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 30. iucr.org [iucr.org]
- 31. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Reactivity Face-Off: A Comparative Guide to Bromo- vs. Chloro-Substituted Quinolinones in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quinolinone Scaffold and the Cross-Coupling Conundrum
For researchers, medicinal chemists, and professionals in drug development, the quinolinone core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The strategic functionalization of this heterocyclic system is paramount for modulating biological activity, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in this endeavor.
A critical decision in the synthetic design is the choice of the halogen handle on the quinolinone ring. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted quinolinones in these key transformations. We will delve into the fundamental chemical principles governing their reactivity, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic campaigns.
The Theoretical Underpinning: Why Bromides are a Step Ahead
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[1] This hierarchy is not arbitrary; it is rooted in the principles of organometallic chemistry, specifically the rate-determining step of many catalytic cycles: oxidative addition .
The oxidative addition involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the quinolinone. The efficiency of this step is inversely related to the strength of the C-X bond. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This is quantitatively supported by their bond dissociation energies (BDEs), with the C-Br bond requiring less energy to cleave.[1]
Consequently, bromo-substituted quinolinones typically undergo oxidative addition more readily and at lower temperatures than their chloro- counterparts. This fundamental difference in reactivity translates to several practical advantages for bromo-derivatives:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.
-
Shorter Reaction Times: Increased reaction rates lead to faster conversions.
-
Higher Yields: More efficient oxidative addition often results in better overall yields.
-
Broader Catalyst/Ligand Scope: A wider range of standard palladium catalysts and ligands can be employed effectively.
Chloro-substituted quinolinones, while often more cost-effective and readily available, present a greater challenge. Their stronger C-Cl bond necessitates more forcing conditions, such as higher temperatures, and the use of specialized, highly active catalyst systems. These systems typically feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that are designed to promote the challenging oxidative addition of aryl chlorides.[2]
The Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The difference in reactivity between bromo- and chloro-quinolinones is starkly illustrated in selective cross-coupling reactions of di-halogenated substrates.
Case Study: Selective Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile
In a substrate like 6-bromo-4-chloroquinoline-3-carbonitrile, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 4-position.[3] This allows for highly selective mono-arylation at the C6 position, leaving the C4-chloro group untouched for subsequent transformations. This chemoselectivity is a direct consequence of the faster oxidative addition at the C-Br bond.[3]
Quantitative Data Comparison
While a direct head-to-head comparison of a simple bromo- and chloro-quinolinone under identical conditions is not always available in a single study, the literature provides a clear trend. The following table summarizes representative yields for Suzuki couplings on bromo- and chloro-quinolinones, illustrating the general performance differences.
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~70-90% | [4] |
| 3-Bromoquinoline | Heteroarylboronic acid ester | P1-L1 (Buchwald precatalyst) | K₃PO₄ | CPME/H₂O | 80 | 0.17 | 95% | [5] |
| 6-Chloroquinoline | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~60-80% | [6] |
| 3-Chloropyridine * | Heteroarylboronic acid ester | P1-L5 (PCy₃-based precatalyst) | K₃PO₄ | CPME/H₂O | 110 | 0.17 | 35% | [5] |
Note: Data for 3-chloropyridine is used as a proxy to illustrate the significantly lower reactivity compared to its bromo-heteroaromatic counterpart under similar, highly optimized conditions.
The data clearly indicates that bromoquinolines can be effectively coupled using standard catalysts like Pd(PPh₃)₄, while chloroquinolines often require more advanced, bulky phosphine ligands like SPhos and higher temperatures to achieve comparable, though often still lower, yields.[4][6]
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile
This protocol is adapted from established procedures for selective Suzuki couplings.[3]
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Reaction Mechanism
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: A Parallel Reactivity Trend
The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, exhibits a similar reactivity preference for bromo- over chloro-substituted quinolinones. The oxidative addition of the C-X bond to the palladium(0) catalyst remains the crucial, rate-limiting step.
Case Study: Selective Amination of 6-Bromo-2-chloroquinoline
Research has demonstrated the successful selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline.[7] By carefully selecting the catalyst system (e.g., Pd₂(dba)₃/BINAP) and reaction conditions, various amines can be coupled at the C6-bromo position with high selectivity, leaving the C2-chloro position available for subsequent functionalization.[7] This provides a powerful strategy for the divergent synthesis of complex, polysubstituted quinolines.
Quantitative Data Comparison
The need for more active and specialized ligands for the amination of chloro-arenes is well-documented. While bromoquinolines can often be coupled with good results using standard ligands, chloroquinolines typically require more sophisticated catalyst systems.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 85% (at C6) | [7] |
| 6-Bromoquinoline | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | Good to Excellent | [8] |
| 2-Chloroquinoline | Adamantylamines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~70-90% | [9] |
| 6-Chloroquinoline | Adamantylamines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Lower yields than 2-chloro* | [9] |
Note: The study on adamantylamine coupling with chloroquinolines noted that 6-chloroquinoline was generally less reactive than 2-chloroquinoline, highlighting the electronic effects within the quinoline scaffold in addition to the C-Cl bond strength.[9]
Experimental Protocol: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline
This protocol is based on the work of Pyke and colleagues for the selective amination at the C6 position.[7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv), BINAP (0.06 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 6-bromo-2-chloroquinoline (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C.
-
Monitoring: Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Mechanism
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
General Experimental Workflow
The successful execution of these cross-coupling reactions relies on a meticulous experimental setup designed to exclude oxygen, which can deactivate the palladium catalyst.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion and Practical Recommendations
The choice between a bromo- or chloro-substituted quinolinone is a classic trade-off between reactivity and cost.
-
Bromo-substituted quinolinones are the substrates of choice for achieving high yields under mild conditions with a broad range of standard palladium catalysts. Their higher reactivity, stemming from the weaker C-Br bond, makes them ideal for complex syntheses where functional group tolerance and efficiency are paramount. The higher reliability and predictability of these reactions often justify the higher initial material cost.
-
Chloro-substituted quinolinones , while less reactive, are attractive due to their lower cost and wider commercial availability. Their use is becoming increasingly feasible due to the development of highly sophisticated and potent catalyst systems. However, successful coupling of chloro-quinolinones often requires more rigorous optimization of reaction conditions, including higher temperatures and the use of more expensive, specialized ligands. For large-scale industrial syntheses, the cost benefits of starting with a chloro-derivative can make the initial investment in process optimization worthwhile.
As a Senior Application Scientist, my recommendation is to first consider the bromo-substituted quinolinone for initial route scouting and the synthesis of complex, high-value molecules where reaction robustness is key. If the synthesis is intended for large-scale production, a parallel investigation into the coupling of the corresponding chloro-derivative with a modern, highly active catalyst system is a prudent and economically sound strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 4-Bromo-1-methylquinolin-2(1H)-one: A Computational Approach
Introduction: Quinolinone scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and intriguing photophysical properties.[1] The strategic modification of the quinolinone core, such as through halogenation and N-alkylation, allows for the fine-tuning of its electronic characteristics, directly impacting its biological targets and material applications.[2] This guide presents a comprehensive computational analysis of the electronic properties of 4-Bromo-1-methylquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis.[3] By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will elucidate its electronic structure, reactivity, and optical properties. To provide a robust comparative framework, these theoretical predictions will be juxtaposed with experimental and computational data for its parent molecule, 1-methylquinolin-2(1H)-one, and other relevant bromo-substituted quinolinone analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the electronic characteristics of this important class of molecules.
The Rationale Behind the Computational Approach: Why DFT and TD-DFT?
In the realm of molecular modeling, Density Functional Theory (DFT) stands out as a powerful and efficient method for investigating the electronic structure of medium-sized organic molecules like quinolinones.[4][5] Its balance of computational cost and accuracy makes it the preferred tool for predicting a wide array of molecular properties. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established and widely validated approach for this class of compounds, providing reliable geometric and electronic data.[6]
For probing the excited-state properties and predicting UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the natural extension of DFT.[7] By simulating the electronic transitions, TD-DFT allows us to anticipate how the molecule will interact with light, a critical aspect for applications in photochemistry and for correlating with experimental spectroscopic data.
Experimental and Computational Protocols
Computational Methodology: A Step-by-Step Workflow
-
Geometry Optimization: The initial 3D structure of this compound is built. A geometry optimization is then performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step is crucial to find the most stable conformation of the molecule (its ground state geometry).
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies validates the stability of the structure.
-
Electronic Properties Calculation: Using the optimized geometry, a series of electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.
-
TD-DFT for UV-Vis Spectra Prediction: To simulate the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized structure. This allows for the prediction of the maximum absorption wavelength (λmax) and the corresponding electronic transitions.
Diagram of the Computational Workflow:
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactivity Profile of 4-Bromo-1-methylquinolin-2(1H)-one: A Comparative Guide to Its Analogs
The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] At the heart of this exploration lies 4-Bromo-1-methylquinolin-2(1H)-one, a key synthetic intermediate whose bromine atom offers a versatile handle for further chemical modifications.[5] This guide provides a comparative analysis of the bioactivity profile of the this compound scaffold against its various analogs, supported by experimental data, to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.
The Quinolin-2(1H)-one Core: A Platform for Diverse Bioactivity
The fundamental quinolin-2(1H)-one structure, a fusion of benzene and pyridinone rings, serves as the foundational blueprint for a multitude of biologically active compounds.[4][6] The introduction of various substituents at different positions on this bicyclic system dramatically influences its physicochemical properties and, consequently, its interaction with biological macromolecules. This guide will delve into three key areas of bioactivity: anticancer, antimicrobial, and anti-inflammatory effects, comparing the performance of substituted quinolin-2(1H)-one analogs to underscore the significance of structural modifications.
Anticancer Activity: A Tale of Substituent Effects
Quinoline derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the inhibition of critical enzymes like tyrosine kinases and topoisomerases, which are vital for cancer cell proliferation and survival.[6][7] The cytotoxic effects of these compounds are typically quantified by the half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting a specific biological or biochemical function.
A comparative analysis of various quinolin-2(1H)-one analogs reveals a strong dependence of anticancer activity on the nature and position of substituents. For instance, studies on brominated quinolines have demonstrated potent antiproliferative activity against various cancer cell lines.[8][9]
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Quinolinone Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.4 | [8][9] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 26.4 | [8][9] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 15.0 | [8][9] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine | Various Human Tumor Cell Lines | < 1.0 | [10] |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Human Breast Carcinoma) | 1.7 | [11] |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Human Breast Carcinoma) | 1.8 | [11] |
Note: The IC50 values represent the concentration of a compound required for 50% inhibition of cell growth in vitro.
The data clearly indicates that bromination can significantly enhance cytotoxic potency. For example, 5,7-dibromo-8-hydroxyquinoline exhibits low micromolar IC50 values against a panel of cancer cell lines.[8][9] Furthermore, the introduction of bulky alkoxy substituents at the 7-position and amino side chains at the 4-position of the quinoline ring have been shown to be beneficial for antiproliferative activity.[10] These findings underscore the critical role of substituent patterns in dictating the anticancer efficacy of the quinolinone scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The principle lies in the ability of viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Targeting Pathogenic Microbes
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2][12] Modifications to the quinolin-2(1H)-one core can yield compounds with potent activity against a spectrum of pathogenic bacteria and fungi. The primary metric for evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinoline Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Bacillus cereus | 3.12 | [13] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Staphylococcus aureus | 6.25 | [13] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Pseudomonas aeruginosa | 12.5 | [13] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Escherichia coli | 25 | [13] |
| Quinazolinone derivative (8b) | Candida albicans | Good activity | [14] |
| Quinazolinone derivative (8g) | Aspergillus fumigatus | Good activity | [14] |
The data illustrates that substitutions on the quinoline ring are crucial for potent antimicrobial activity. For instance, certain 6-amino-4-methyl-1H-quinoline-2-one derivatives exhibit excellent activity against both Gram-positive and Gram-negative bacteria.[13] The introduction of different functional groups can tune the spectrum of activity, highlighting the importance of a systematic SAR exploration in the design of new antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The quinolinone scaffold has also been explored for its anti-inflammatory potential.[4][15] Inflammation is a complex biological response, and compounds that can modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the NF-κB signaling pathway, are of significant therapeutic interest.[16][17]
The mechanism of action for the anti-inflammatory effects of some quinolinone derivatives has been linked to the suppression of NF-κB and nuclear factor of activated T cells (NFAT) promoter activities.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. This compound [myskinrecipes.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hirshfeld Surface Analysis of Halogenated Quinolinone Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate world of intermolecular interactions is paramount. These subtle forces govern the crystal packing of molecules, which in turn dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of halogenated quinolinone derivatives using Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions. By examining fluoro-, chloro-, bromo-, and iodo-substituted analogues, we aim to elucidate the influence of halogen substitution on the supramolecular architecture of these pharmaceutically relevant scaffolds.
The "Why": Unpacking the Significance of Intermolecular Interactions in Drug Design
Quinolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Halogenation is a common strategy employed to modulate the electronic and lipophilic properties of these molecules, often leading to enhanced therapeutic efficacy. The nature of the halogen atom (from the highly electronegative fluorine to the more polarizable iodine) significantly influences the types and strengths of non-covalent interactions, thereby directing the crystal packing and, ultimately, the material's bulk properties.
Hirshfeld surface analysis has emerged as an indispensable tool for crystallographers and crystal engineers. It provides a unique and insightful way to visualize and quantify the various intermolecular contacts that stabilize a crystal lattice. This analysis allows for a detailed understanding of how different halogens orchestrate the self-assembly of quinolinone derivatives, offering a rationale for observed physicochemical behaviors and guiding the design of new active pharmaceutical ingredients (APIs) with desired properties.
The "How": A Conceptual Workflow for Hirshfeld Surface Analysis
Hirshfeld surface analysis is performed using specialized software like CrystalExplorer, which takes a crystallographic information file (CIF) as input. The analysis generates a surface around a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. Various properties can then be mapped onto this surface to highlight different aspects of the intermolecular interactions.
Caption: Conceptual workflow for Hirshfeld surface analysis of halogenated quinolinone derivatives.
Comparative Analysis of Intermolecular Interactions
The following sections delve into a comparative analysis of halogenated quinolinone derivatives based on published Hirshfeld surface analysis data. It is crucial to note that the data is synthesized from studies on different quinolinone scaffolds, and direct quantitative comparisons should be made with this in mind.
Overview of Intermolecular Contacts
A variety of intermolecular interactions are observed in the crystal packing of halogenated quinolinone derivatives. These can be broadly categorized and visualized as follows:
Caption: Common intermolecular interactions in halogenated quinolinone crystals.
Quantitative Comparison of Intermolecular Contacts
The 2D fingerprint plots derived from Hirshfeld surface analysis allow for the quantification of the percentage contribution of each type of intermolecular contact to the overall crystal packing. Below is a comparative table synthesized from various studies on halogenated quinolinone and quinoline derivatives.
| Interaction Type | Fluoro-Derivative (%)[1] | Chloro-Derivative (%)[2] | Bromo- & Fluoro-Derivative (%)[2] | Iodo-Derivative (%)[3][4] |
| H···H | 38.7 | 29.5 | 38.7 | ~39.7 |
| C···H/H···C | 24.3 | 20.9 | 24.3 | ~17.5 |
| O···H/H···O | 11.8 | 13.9 | 11.8 | - |
| F···H/H···F | 9.9 | - | 9.9 | - |
| Cl···H/H···Cl | - | 13.1 | - | - |
| Br···H/H···Br | - | - | 4.8 | - |
| I···H/H···I | - | - | - | ~17.8 |
| C···C | 3.3 | 8.8 | 3.3 | ~16.5 |
| N···H/H···N | 1.1 | 2.6 | 1.1 | ~3.5 |
| X···X | F···F present[1] | Cl···Cl absent[2] | - | I···I present[5] |
| X···π | C-F···π present[1] | Cl···π present[2] | - | - |
Note: The data for the fluoro- and bromo- & fluoro-derivatives are from the same study on a tetrahydroquinoline scaffold.[2] The chloro-derivative data is from a quinolin-8-yl 4-chlorobenzoate.[2] The iodo-derivative data is from copper-iodide complexes with biquinoline ligands.[3][4] Due to the different molecular structures, this table serves as a qualitative and semi-quantitative comparison to highlight trends.
Analysis of 2D Fingerprint Plots
The 2D fingerprint plots provide a visual summary of the intermolecular contacts.
-
Fluoro-Derivatives: The fingerprint plots for fluoro-substituted quinolinones often show significant contributions from H···H, C···H, and O···H contacts.[1] The presence of sharp spikes corresponding to F···H contacts is a characteristic feature.[1] C-F···π interactions are also observed, arising from the electronegativity of the fluorine atom.[1]
-
Chloro-Derivatives: In chloro-substituted analogues, Cl···H contacts become prominent, appearing as distinct "wings" in the fingerprint plot.[2] Depending on the molecular arrangement, Cl···π and π···π stacking interactions can also play a significant role in the crystal packing.[2] While Type I and Type II Cl···Cl interactions are known, they may not always be present.[2]
-
Bromo-Derivatives: Similar to chloro-derivatives, bromo-substituted compounds exhibit significant Br···H contacts. Halogen bonding, such as Br···O interactions, can also be a key feature in directing the supramolecular assembly.
-
Iodo-Derivatives: Due to the high polarizability of iodine, I···I and I···H interactions are often significant contributors to the crystal packing of iodo-substituted quinolines.[3][4][5] These strong halogen bonds can lead to distinct packing motifs, such as one-dimensional zigzag iodine chains.[5] π-stacking interactions are also frequently observed in these compounds.[3][4]
Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following provides a generalized, step-by-step methodology for performing Hirshfeld surface analysis.
Single Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Grow single crystals of the halogenated quinolinone derivative of suitable quality for X-ray diffraction. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the collected diffraction data using full-matrix least-squares on F². This process yields the final atomic coordinates, which are saved in a CIF file.
Hirshfeld Surface Analysis using CrystalExplorer
-
Import Data: Launch the CrystalExplorer software and import the CIF file of the halogenated quinolinone derivative.
-
Select Molecule: Select the molecule of interest for which the Hirshfeld surface will be calculated.
-
Generate Hirshfeld Surface: Generate the Hirshfeld surface with the desired properties mapped onto it. The d_norm surface is particularly useful for identifying close intermolecular contacts.
-
The d_norm is a normalized contact distance, which is negative for contacts shorter than the van der Waals radii (visible as red spots), zero for contacts at the van der Waals separation (white), and positive for longer contacts (blue).
-
-
Generate 2D Fingerprint Plots: Generate the 2D fingerprint plot, which is a scatter plot of the distance from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e).
-
Decompose Fingerprint Plots: Decompose the full fingerprint plot into contributions from specific atom···atom contacts (e.g., H···H, C···H, X···H) to quantify their relative contributions to the Hirshfeld surface.
-
Analyze and Compare: Analyze the d_norm surfaces and the decomposed fingerprint plots to identify and quantify the key intermolecular interactions. Compare these findings across the series of halogenated derivatives to understand the influence of the halogen substituent.
Conclusion and Future Outlook
This comparative guide demonstrates the power of Hirshfeld surface analysis in elucidating the nuanced roles of different halogen substituents in directing the crystal packing of quinolinone derivatives. The key takeaways are:
-
Trend in Halogen Bonding: The propensity for halogen bonding generally increases with the polarizability of the halogen atom (I > Br > Cl > F).
-
Hydrogen Bonding: C-H···X hydrogen bonds are significant in the crystal packing of chloro-, bromo-, and iodo-derivatives, while C-F···π interactions are more characteristic of fluoro-derivatives.
-
π-Interactions: π-π stacking is a common feature across all halogenated quinolinones, and its significance can be influenced by the presence and nature of the halogen.
For drug development professionals, this understanding is not merely academic. The ability to predict and control crystal packing through judicious selection of halogen substituents can lead to the rational design of crystalline forms with optimized pharmaceutical properties. Future research in this area could focus on establishing quantitative structure-property relationships (QSPRs) that link specific intermolecular interaction motifs identified by Hirshfeld analysis to measurable properties like solubility and dissolution rate. Such advancements will undoubtedly accelerate the development of new and improved quinolinone-based therapeutics.
References
- 1. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of di-μ2-iodido-bis[(2,2′-biquinoline-κ2 N,N′)copper(I)] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of di-μ2-iodido-bis-[(2,2'-bi-quinoline-κ2 N, N')copper(I)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1-ethyl-5-iodoindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanism of 4-Bromo-1-methylquinolin-2(1H)-one: A DFT-Informed Perspective
For researchers, medicinal chemists, and professionals in drug development, 4-Bromo-1-methylquinolin-2(1H)-one is a pivotal scaffold. Its quinolinone core is a privileged structure in a multitude of therapeutic agents, and the C4-bromo substituent serves as a versatile synthetic handle for molecular diversification.[1] Understanding the mechanistic underpinnings of its synthesis and subsequent functionalization is paramount for developing efficient, scalable, and novel synthetic routes.
This guide provides an in-depth, comparative analysis of the reaction mechanisms pertinent to this compound, grounded in Density Functional Theory (DFT) studies. We will move beyond simple procedural descriptions to explore the causality behind synthetic choices, comparing classical methodologies with modern, transition-metal-catalyzed alternatives. By dissecting the energetic landscapes of these reactions, we can gain predictive insights into reaction outcomes, regioselectivity, and catalytic efficiency.
Part 1: The Classical Approach - Mechanistic Insights into the Knorr Synthesis of the Quinolinone Core
The Knorr synthesis, a venerable method dating back to the 19th century, remains a fundamental approach for constructing quinolin-2(1H)-one scaffolds.[2][3] It typically involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed cyclization. For the synthesis of a closely related analogue, 6-Bromo-4-methylquinolin-2(1H)-one, the reaction proceeds between 4-bromoaniline and an acetoacetate ester.[2][3]
A DFT-informed analysis of this pathway reveals a multi-step process governed by distinct energetic barriers. The initial condensation to form the anilide intermediate must compete with the formation of the crotonate, with reaction conditions playing a critical role in directing the outcome.[2] The subsequent cyclization, typically promoted by strong acids like sulfuric acid, proceeds via protonation of the amide carbonyl, which activates the molecule for an intramolecular electrophilic attack on the aniline ring. The final dehydration step re-aromatizes the system to yield the stable quinolinone product.
While direct DFT studies on this compound's specific Knorr synthesis are not prevalent in the literature, computational studies on analogous systems confirm that the intramolecular cyclization is often the rate-determining step, with a significant activation energy barrier that necessitates harsh reaction conditions (e.g., high temperatures and strong acid).[4]
Caption: Proposed reaction pathway for the Knorr synthesis of the quinolinone core.
Part 2: A Comparative Guide to Modern Transition-Metal-Catalyzed Syntheses
While robust, the Knorr synthesis often requires harsh conditions and may have limited functional group tolerance. Modern synthetic chemistry has gravitated towards transition-metal catalysis, which offers milder conditions, improved efficiency, and broader substrate scope.[5][6] Here, we compare two leading alternatives for quinolinone synthesis, drawing upon mechanistic insights from DFT.
Alternative 1: Palladium-Catalyzed [3+3] Annulation via C-H Activation
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds.[6][7] A powerful strategy for constructing quinolin-2(1H)-ones involves the [3+3] annulation of diarylamines with α,β-unsaturated acids.[6] This method proceeds through a direct C-H activation pathway.
Mechanistic Insights from DFT: DFT studies on similar Pd-catalyzed C-H activation/annulation cycles reveal a sequence of key steps:
-
C-H Activation: The catalytic cycle often begins with a concerted metalation-deprotonation (CMD) event, where the palladium catalyst activates a C-H bond on the aniline ring, forming a palladacycle intermediate. This is frequently the rate-limiting step.[8][9]
-
Coordinative Insertion: The α,β-unsaturated acid coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, which releases the quinolinone product and regenerates the active Pd(II) catalyst.[10]
The elegance of this method lies in its atom economy and the avoidance of pre-functionalized substrates. DFT calculations are crucial for understanding the regioselectivity of the C-H activation, which can be influenced by the electronic properties of substituents and the nature of the directing group and ligands.[9][10]
Caption: Simplified catalytic cycle for Pd-catalyzed [3+3] annulation.
Alternative 2: Copper-Catalyzed Domino Reactions
Copper catalysis presents a more economical and sustainable alternative to palladium for certain transformations.[11] The synthesis of quinolines and their derivatives can be achieved through copper-catalyzed domino reactions, for instance, from enaminones and 2-halobenzaldehydes.[12]
Mechanistic Insights from DFT: While detailed DFT studies for every variant are still emerging, proposed mechanisms often involve the following:
-
Initial Condensation/Addition: The reaction may initiate with a copper-mediated aldol-type reaction or Michael addition.[12][13]
-
Intramolecular C-N Coupling: The key step is an intramolecular Ullmann-type C-N bond formation, where the copper catalyst facilitates the cyclization between the nitrogen atom and the aryl halide.[14][15]
-
Dehydration/Elimination: A final elimination step yields the aromatic quinolinone product.
DFT calculations on related copper-catalyzed C-N coupling reactions highlight the importance of the ligand environment and the oxidation state of the copper center (Cu(I)/Cu(III) catalytic cycles are often proposed) in lowering the activation barrier for the crucial C-N bond formation.[13]
Comparative Performance Analysis
| Feature | Knorr Synthesis | Pd-Catalyzed C-H Annulation | Cu-Catalyzed Domino Reaction |
| Reaction Conditions | Harsh (Strong Acid, High Temp) | Mild to Moderate | Mild to Moderate |
| Functional Group Tolerance | Limited | Broad[6] | Generally Good[12] |
| Atom Economy | Moderate (generates H₂O) | High (C-H activation) | Good (domino process) |
| Key Mechanistic Step (DFT) | Intramolecular Electrophilic Cyclization | Concerted Metalation-Deprotonation (C-H Activation)[8][9] | Intramolecular C-N Coupling[14] |
| Catalyst Cost | None (Stoichiometric Acid) | High | Low |
| Generality & Scope | Well-established but can be substrate-specific | Very broad and versatile | Broadening scope, good for specific synthons |
Part 3: Leveraging the C4-Bromo Substituent - A DFT View of Cross-Coupling
The true value of this compound lies in its potential for diversification via cross-coupling reactions. The C4-bromo group is primed for reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), enabling the synthesis of vast libraries of drug candidates.[16]
A DFT analysis is indispensable for comparing these coupling reactions and predicting their success. The pivotal first step in both mechanisms is the oxidative addition of the aryl bromide to the low-valent metal catalyst (e.g., Pd(0)). DFT calculations consistently show that the energy barrier for this step is highly dependent on the electronic nature of the aryl bromide and the steric and electronic properties of the phosphine ligands on the metal.[17]
For instance, a DFT study comparing the oxidative addition of different aryl halides to a Pd(0) complex would typically show that the activation energy follows the trend Ar-I < Ar-Br < Ar-Cl, consistent with experimental observations of reactivity. Furthermore, DFT can model the subsequent transmetalation (Suzuki) or ligand exchange (Buchwald-Hartwig) and reductive elimination steps, providing a complete energetic profile of the catalytic cycle and identifying the rate-determining step for a given substrate and ligand combination.[17]
Caption: Workflow for diversification using cross-coupling reactions.
Part 4: Experimental & Computational Protocols
To ensure the principles discussed are actionable, this section provides validated protocols.
Experimental Protocol: Representative Pd-Catalyzed C-H Arylation of a Quinoline N-Oxide
This protocol is adapted from methodologies for C-H functionalization of quinoline systems and serves as a template for exploring similar transformations.[9]
-
Reactant Preparation: To an oven-dried Schlenk tube, add the quinoline N-oxide substrate (1.0 equiv), iodoarene (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add anhydrous solvent (e.g., dioxane, 0.2 M).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated quinoline product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Computational Protocol: DFT Simulation of Oxidative Addition
This protocol outlines the general steps for calculating the energy barrier of the oxidative addition of this compound to a Pd(0) catalyst using a program like Gaussian.[18]
-
Structure Building: Build the initial structures for the reactants: this compound and the Pd(0) catalyst (e.g., Pd(PPh₃)₂).
-
Reactant Optimization: Perform geometry optimizations and frequency calculations for each reactant individually to find their energy minima and confirm no imaginary frequencies exist. A suitable level of theory would be B3LYP with a mixed basis set (e.g., LANL2DZ for Pd and 6-31G(d) for other atoms).[18]
-
Transition State (TS) Search: Propose an initial guess for the transition state structure where the C-Br bond is elongated and interacting with the Pd center. Use a TS optimization algorithm (e.g., QST2 or Opt=TS).
-
TS Validation: Perform a frequency calculation on the optimized TS structure. A valid transition state will have exactly one imaginary frequency corresponding to the C-Br bond breaking and C-Pd/Br-Pd bond formation.
-
Product Optimization: Optimize the geometry of the oxidative addition product, the Pd(II) complex.
-
Energy Calculation: Calculate the zero-point corrected electronic energies for the reactants, the transition state, and the product. The activation energy barrier is the energy difference between the transition state and the sum of the reactants.
-
Solvent Effects: Include solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to obtain more accurate energies in solution.
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijstr.org [ijstr.org]
- 12. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A Copper-Catalyzed Tandem Cyclization Reaction of Aminoalkynes with Alkynes for the Construction of Tetrahydropyrrolo[1,2-a]quinolines Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed synthesis of aminoquinolines from β-(2-aminophenyl)-α,β-ynones using DMF as dual synthon - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
